2-Methyl-6-(trifluoromethyl)pyridin-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-4-5(11)2-3-6(12-4)7(8,9)10/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJKUIAVFVGTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393277 | |
| Record name | 2-methyl-6-(trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383907-17-3 | |
| Record name | 2-Methyl-6-(trifluoromethyl)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383907-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methyl-6-(trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-6-(trifluoromethyl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a viable synthetic pathway for 2-Methyl-6-(trifluoromethyl)pyridin-3-amine, a valuable building block in pharmaceutical and agrochemical research. The synthesis is presented as a multi-step process, commencing from commercially available precursors. This document provides a comprehensive overview of the reaction sequence, including detailed experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.
Overview of the Synthetic Pathway
The synthesis of this compound can be achieved through a four-step reaction sequence starting from 2-amino-6-(trifluoromethyl)pyridine. The pathway involves the introduction of a nitro group at the 3-position, followed by the conversion of the 2-amino group to a chloro group via a Sandmeyer-type reaction. Subsequently, the 2-chloro substituent is replaced with a methyl group through a palladium-catalyzed cross-coupling reaction. The final step involves the reduction of the nitro group to the desired 3-amino functionality.
Synthesis Pathway Diagram
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for each step of the synthesis. The quantitative data is summarized in tables for clarity and ease of comparison.
Step 1: Nitration of 2-Amino-6-(trifluoromethyl)pyridine
The initial step involves the regioselective nitration of 2-Amino-6-(trifluoromethyl)pyridine to introduce a nitro group at the 3-position.
Experimental Protocol:
To a cooled (0 °C) solution of 2-amino-6-(trifluoromethyl)pyridine in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by pouring it onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried to afford 2-amino-3-nitro-6-(trifluoromethyl)pyridine.
| Parameter | Value |
| Starting Material | 2-Amino-6-(trifluoromethyl)pyridine |
| Reagents | H₂SO₄, HNO₃ |
| Temperature | 0 °C to RT |
| Reaction Time | 4-6 hours |
| Product | 2-Amino-3-nitro-6-(trifluoromethyl)pyridine |
| Typical Yield | 85-95% |
Step 2: Sandmeyer Reaction to 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine
The amino group of 2-amino-3-nitro-6-(trifluoromethyl)pyridine is converted to a chloro group using a Sandmeyer reaction.[1][2]
Experimental Protocol:
2-Amino-3-nitro-6-(trifluoromethyl)pyridine is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, and the resulting diazonium salt solution is stirred for 30 minutes. This solution is then added to a solution of copper(I) chloride in concentrated hydrochloric acid at room temperature. The mixture is heated to 60-70 °C and stirred until the evolution of nitrogen ceases. After cooling, the mixture is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give 2-chloro-3-nitro-6-(trifluoromethyl)pyridine.
| Parameter | Value |
| Starting Material | 2-Amino-3-nitro-6-(trifluoromethyl)pyridine |
| Reagents | NaNO₂, HCl, CuCl |
| Temperature | 0 °C to 70 °C |
| Reaction Time | 2-3 hours |
| Product | 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine |
| Typical Yield | 70-80% |
Step 3: Methylation of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine
A methyl group is introduced at the 2-position via a palladium-catalyzed Suzuki cross-coupling reaction.
Experimental Protocol:
A mixture of 2-chloro-3-nitro-6-(trifluoromethyl)pyridine, methylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., 1,4-dioxane/water) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield 2-methyl-3-nitro-6-(trifluoromethyl)pyridine.
| Parameter | Value |
| Starting Material | 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine |
| Reagents | CH₃B(OH)₂, Pd(PPh₃)₄, K₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Product | 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine |
| Typical Yield | 60-75% |
Step 4: Reduction of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine
The final step is the reduction of the nitro group to an amine, yielding the target compound. A mild reduction method using iron in acetic acid is employed to avoid affecting the trifluoromethyl group.[3]
Experimental Protocol:
To a solution of 2-methyl-3-nitro-6-(trifluoromethyl)pyridine in acetic acid, iron powder is added portion-wise. The mixture is heated and stirred for several hours. After completion of the reaction (monitored by TLC), the mixture is cooled, filtered, and the filtrate is concentrated. The residue is taken up in water and neutralized with a base (e.g., NaOH solution). The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to give this compound.
| Parameter | Value |
| Starting Material | 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine |
| Reagents | Fe, CH₃COOH |
| Temperature | 80-100 °C |
| Reaction Time | 2-4 hours |
| Product | This compound |
| Typical Yield | 80-90% |
Logical Workflow for the Synthesis
The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediate products.
Caption: Logical workflow of the synthesis process.
This guide provides a robust and well-documented pathway for the synthesis of this compound. The detailed protocols and tabulated data are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling the efficient production of this important chemical intermediate.
References
An In-depth Technical Guide to 2-Methyl-6-(trifluoromethyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of the trifluoromethyl group onto the pyridine scaffold significantly influences the molecule's physicochemical properties, making it a compound of high interest in medicinal chemistry and material science.
Core Compound Identification
Chemical Name: this compound
CAS Number: 383907-17-3[1]
Chemical Structure:
(Structure represents the connectivity of atoms)
Physicochemical and Safety Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₇F₃N₂ | PubChem |
| Molecular Weight | 176.14 g/mol | [2][3] |
| Appearance | Powder to crystal | [4] |
| Melting Point | 85-89 °C | [4] |
| Boiling Point | 192.1±40.0 °C (Predicted) | [4] |
| Density | 1.368±0.06 g/cm³ (Predicted) | [4] |
| pKa | 3.13±0.24 (Predicted) | [4] |
| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2–8 °C | [2][4] |
Safety and Hazard Information:
| Hazard Category | Classification |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Irritation | Category 2 |
| Target Organs | Respiratory system |
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard.[1]
Synthesis and Experimental Protocols
The primary methods for preparing trifluoromethylpyridine (TFMP) derivatives include:[6]
-
Chlorine/Fluorine Exchange: Starting from a trichloromethylpyridine precursor.
-
Cyclocondensation: Building the pyridine ring from a building block that already contains a trifluoromethyl group.
-
Direct Trifluoromethylation: Introducing the CF₃ group directly onto the pyridine ring.[7]
Representative Protocol: Synthesis via Nucleophilic Aromatic Substitution and Reduction
This protocol is a generalized representation and may require optimization for this specific isomer.
Objective: To synthesize this compound from a suitable precursor.
Step 1: Nitration of 2-Methyl-6-(trifluoromethyl)pyridine
-
To a cooled (0 °C) solution of 2-Methyl-6-(trifluoromethyl)pyridine in concentrated sulfuric acid, slowly add fuming nitric acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture carefully onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine.
Step 2: Reduction of the Nitro Group
-
Dissolve the crude 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine in ethanol or methanol in a flask.
-
Add a catalyst, such as palladium on carbon (10% w/w) or tin(II) chloride.
-
If using catalytic hydrogenation, place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 8-12 hours, monitoring the reaction by TLC.
-
If using tin(II) chloride, add concentrated hydrochloric acid and heat the mixture to 50-70 °C for 2-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst (for hydrogenation) or neutralize and work up (for SnCl₂ reduction).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
Applications in Research and Drug Development
Trifluoromethyl-substituted pyridines are crucial pharmacophores in modern drug discovery. The CF₃ group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[5]
-
Pharmaceuticals: Pyridine derivatives containing trifluoromethyl groups are integral components of numerous approved drugs and clinical candidates, particularly in antiviral and antitumor therapies.[8] For instance, the pyrido[2,3-d]pyrimidin-2(1H)-one unit, a related scaffold, is found in the FDA-approved lung cancer drug Sotorasib.[9]
-
Agrochemicals: This structural motif is found in a variety of commercial herbicides, insecticides, and fungicides.[8][10] The electron-withdrawing nature of the trifluoromethyl group can impart specific biological activities and influence the environmental degradation profile of these compounds.
-
Chemical Synthesis: As a functionalized pyridine, this compound serves as a versatile building block for creating more complex molecules through reactions targeting the amine group or the pyridine ring itself.
Logical Workflow for Synthesis
The following diagram illustrates a generalized synthetic pathway for producing the target compound.
Caption: Generalized workflow for the synthesis of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 1211588-57-6|6-Methyl-2-(trifluoromethyl)pyridin-3-amine|BLD Pharm [bldpharm.com]
- 3. 3-Methyl-6-(trifluoromethyl)pyridin-2-amine | C7H7F3N2 | CID 72213516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 34486-24-3 CAS MSDS (2-Amino-6-(trifluoromethyl)pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 6-(Trifluoromethoxy)pyridin-3-amine|CAS 135900-33-3 [benchchem.com]
- 9. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
Spectroscopic Profile of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-Methyl-6-(trifluoromethyl)pyridin-3-amine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of directly published experimental spectra for this specific molecule, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed, generalized experimental protocols for obtaining this data are also provided.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known effects of the methyl, trifluoromethyl, and amino functional groups on the pyridine core.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| CH₃ | 2.3 - 2.5 | Singlet | - | The chemical shift is influenced by the electron-donating nature of the methyl group attached to the aromatic ring. |
| NH₂ | 4.5 - 5.5 | Broad Singlet | - | The chemical shift of amine protons is highly dependent on solvent and concentration. The signal is expected to be broad due to quadrupole broadening and exchange. This signal will disappear upon D₂O exchange. |
| H-4 | 7.0 - 7.3 | Doublet | 8.0 - 9.0 | This proton is coupled to H-5. |
| H-5 | 6.7 - 7.0 | Doublet | 8.0 - 9.0 | This proton is coupled to H-4 and is expected to be upfield due to the electron-donating effect of the adjacent amino group. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| CH₃ | 18 - 25 | Typical range for a methyl group on an aromatic ring. |
| C-2 | 155 - 160 | Attached to the methyl group and nitrogen. |
| C-3 | 140 - 145 | Attached to the amino group. |
| C-4 | 120 - 125 | Aromatic CH. |
| C-5 | 115 - 120 | Aromatic CH, shielded by the amino group. |
| C-6 | 145 - 150 (quartet) | Attached to the trifluoromethyl group, will show coupling to fluorine (¹JCF ≈ 270-280 Hz). |
| CF₃ | 120 - 125 (quartet) | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF ≈ 270-280 Hz). |
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H stretch (asymmetric) | 3400 - 3500 | Medium | Characteristic of a primary amine. |
| N-H stretch (symmetric) | 3300 - 3400 | Medium | Characteristic of a primary amine. |
| C-H stretch (aromatic) | 3000 - 3100 | Medium-Weak | |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Weak | From the methyl group. |
| N-H bend (scissoring) | 1600 - 1650 | Strong | A characteristic band for primary amines.[1] |
| C=C/C=N stretch (aromatic ring) | 1450 - 1600 | Medium-Strong | Multiple bands are expected in this region. |
| C-F stretch | 1100 - 1300 | Strong | The trifluoromethyl group will give rise to strong absorptions in this region. |
| C-N stretch | 1250 - 1350 | Medium-Strong | Aromatic amine C-N stretching.[1] |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 176 | Molecular ion peak. The presence of an odd number of nitrogen atoms follows the nitrogen rule. |
| [M-1]⁺ | 175 | Loss of a hydrogen atom. |
| [M-15]⁺ | 161 | Loss of a methyl radical (•CH₃). |
| [M-69]⁺ | 107 | Loss of a trifluoromethyl radical (•CF₃). |
| CF₃⁺ | 69 | A common fragment for trifluoromethyl-containing compounds.[2] |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the beam path.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition:
-
EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source where it is bombarded with high-energy electrons (typically 70 eV).
-
ESI-MS: Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.
-
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for spectroscopic analysis.
Chemical Structure and Spectroscopic Correlations
This diagram shows the chemical structure of this compound and highlights the molecular fragments associated with the predicted spectroscopic signals.
Caption: Structure and spectroscopic correlations.
References
molecular weight and formula of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-6-(trifluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative. Compounds within the trifluoromethylpyridine class are of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group can enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4] This guide provides a summary of the known physicochemical properties of this compound and discusses the broader context of trifluoromethylpyridines in pharmaceutical research, including general synthetic strategies. Currently, there is a lack of published literature detailing specific biological activities, involvement in signaling pathways, or explicit experimental protocols for this particular compound.
Core Compound Properties
The fundamental physicochemical data for this compound (CAS Number: 383907-17-3) are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₇F₃N₂ | [Multiple sources] |
| Molecular Weight | 176.14 g/mol | [Multiple sources] |
| IUPAC Name | This compound | [Multiple sources] |
| CAS Number | 383907-17-3 | [Multiple sources] |
The Significance of Trifluoromethylpyridines in Medicinal Chemistry
The trifluoromethylpyridine scaffold is a crucial structural motif in modern drug discovery. The unique properties of the trifluoromethyl group, such as its high electronegativity and metabolic stability, make it a valuable addition to potential therapeutic agents.[1][2][3]
Key advantages of incorporating a trifluoromethyl group include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation and potentially increasing the half-life of a drug.[3][4]
-
Increased Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[1][3]
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity or basicity of nearby functional groups, which can be critical for target binding.[1]
-
Improved Target Binding: The unique electronic properties and the ability to participate in specific interactions can lead to enhanced binding affinity and selectivity for target proteins.[1][3]
Derivatives of trifluoromethylpyridine have been investigated for a range of therapeutic applications, including as anticancer and antibacterial agents.[1]
General Synthetic Approaches for Trifluoromethylpyridines
A generalized workflow for the synthesis of a substituted trifluoromethylpyridine is outlined below. This diagram represents a conceptual pathway and not a specific experimental protocol for the target molecule.
Caption: Generalized Synthetic Workflow for Trifluoromethylpyridines.
Biological Activity and Signaling Pathways
As of the latest literature review, there is no specific information available regarding the biological activity or the signaling pathways associated with this compound. The primary context in which this compound appears is as a chemical intermediate available from various suppliers. Further research would be required to elucidate any potential biological effects and its mechanism of action.
Conclusion
This compound is a member of the broader class of trifluoromethylpyridines, which are of significant interest to the pharmaceutical and agrochemical industries. While the fundamental chemical properties of this specific molecule are known, there is a notable absence of detailed public information regarding its synthesis, biological activity, and potential applications. The information presented in this guide is based on available data and general knowledge of related compounds. Researchers interested in this molecule would need to undertake de novo synthesis and biological screening to determine its potential utility.
References
The Trifluoromethylpyridine Moiety: A Versatile Scaffold in Drug Discovery and Crop Protection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF3) group into pyridine ring systems has emerged as a powerful strategy in the design of bioactive molecules. This strategic incorporation significantly modulates the physicochemical properties of the parent molecule, leading to enhanced biological activity, improved metabolic stability, and increased membrane permeability. Consequently, trifluoromethylpyridines have become a cornerstone in the development of a wide array of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the potential biological activities of trifluoromethylpyridine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Physicochemical Properties and Structure-Activity Relationships
The trifluoromethyl group is a potent electron-withdrawing moiety, which significantly influences the electronic properties of the pyridine ring.[1] This alteration in electron density can enhance the binding affinity of the molecule to its biological target. Furthermore, the high lipophilicity of the CF3 group often improves the molecule's ability to cross cellular membranes, a critical factor for both drug efficacy and pesticide penetration.[2][3] The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation and thereby increasing the in vivo half-life of the compound.[3]
Structure-activity relationship (SAR) studies have consistently demonstrated that the position of the trifluoromethyl group on the pyridine ring, as well as the nature and position of other substituents, plays a crucial role in determining the biological activity and selectivity of the compound.[4]
Pharmaceutical Applications
Trifluoromethylpyridine derivatives have shown significant promise in various therapeutic areas, most notably in oncology and virology.
Anticancer Activity
Several trifluoromethylpyridine derivatives have been investigated as potent anticancer agents, primarily targeting key enzymes and signaling pathways involved in tumor growth and proliferation.[2][4]
Table 1: Anticancer Activity of Trifluoromethylpyridine Derivatives
| Compound Class | Target Cell Line(s) | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines | C32 (Amelanotic Melanoma) | 24.4 | - | - |
| A375 (Melanotic Melanoma) | 25.4 | - | - | |
| MCF-7/WT (Breast Cancer) | >50 | - | - | |
| DU145 (Prostate Cancer) | >50 | - | - | |
| 5-Trifluoromethylpyrimidine Derivatives | A549 (Lung Cancer) | 0.35 | - | - |
| MCF-7 (Breast Cancer) | 3.24 | - | - | |
| PC-3 (Prostate Cancer) | 5.12 | - | - | |
| Pyridine Heterocyclic Hybrids | Huh-7 (Hepatocellular Carcinoma) | 6.54 | Taxol | 6.68 |
| A549 (Lung Cancer) | 15.54 | Taxol | 38.05 | |
| MCF-7 (Breast Cancer) | 6.13 | Taxol | 12.32 |
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethylpyridine derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth compared to the control.
Signaling Pathway: EGFR Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Several trifluoromethylpyrimidine derivatives have been shown to inhibit EGFR kinase activity, thereby blocking downstream signaling pathways that promote cell proliferation.[5]
Figure 1. Inhibition of the EGFR signaling pathway.
Experimental Protocol: EGFR Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation activity of the EGFR kinase.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA), ATP solution, a peptide substrate (e.g., Y12-Sox), and the EGFR enzyme.
-
Compound Incubation: In a 384-well plate, pre-incubate the EGFR enzyme with serially diluted trifluoromethylpyridine derivatives or a DMSO control for 30 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Signal Detection: Monitor the reaction kinetics by measuring the fluorescence signal at regular intervals. The signal is generated upon phosphorylation of the substrate.
-
Data Analysis: Determine the initial reaction velocity from the linear phase of the progress curves. Plot the velocity against the inhibitor concentration to calculate the IC50 value.[6]
Antiviral Activity
Trifluoromethylpyridine derivatives have also demonstrated promising activity against various plant and human viruses.
Table 2: Antiviral Activity of Trifluoromethylpyridine Derivatives
| Compound Class | Virus | Activity Type | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |
| Trifluoromethylpyridine Piperazine Derivatives | Tobacco Mosaic Virus (TMV) | Protective | 18.4 | Ningnanmycin | 50.2 |
| Cucumber Mosaic Virus (CMV) | Protective | 347.8 | Ningnanmycin | 359.6 | |
| Phthalamide-like Thiourea Derivatives | Tobacco Mosaic Virus (TMV) | Inactivation | 20.5 | Ningnanmycin | 23.2 |
Experimental Protocol: Half-Leaf Method for Antiviral Activity (TMV)
This method is commonly used to screen for antiviral activity against tobacco mosaic virus (TMV) in plants.
-
Plant Preparation: Use healthy Nicotiana tabacum L. plants at the 5-6 leaf stage.
-
Inoculation: Mechanically inoculate the upper leaves of the plants with a TMV suspension.
-
Compound Application: On one half of each inoculated leaf, apply the test compound solution. The other half serves as a control and is treated with a solvent blank.
-
Observation: After 2-3 days, count the number of local lesions on both halves of the leaf.
-
Data Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half. Determine the half-maximal effective concentration (EC50) from a dose-response curve.[7]
Signaling Pathway: Systemic Acquired Resistance (SAR) in Plants
Some trifluoromethylpyridine derivatives can induce systemic acquired resistance (SAR) in plants, a broad-spectrum defense mechanism against pathogens.
Figure 2. Induction of Systemic Acquired Resistance.
Agrochemical Applications
Trifluoromethylpyridines are widely used in the agrochemical industry as herbicides, insecticides, fungicides, and nematicides.[1]
Herbicidal Activity
These compounds can act as potent herbicides by inhibiting key enzymes in plant metabolic pathways.
Table 3: Herbicidal Activity of Trifluoromethylpyridine Derivatives
| Compound Class | Target Enzyme | Target Weed(s) | ED50 (g a.i./hm²) | Reference Compound | ED50 (g a.i./hm²) |
| α-Trifluoroanisole Derivatives | Protoporphyrinogen Oxidase (PPO) | Abutilon theophrasti | 13.32 | Fomesafen | 36.39 |
| Amaranthus retroflexus | 5.48 | Fomesafen | 10.09 |
Experimental Protocol: Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This assay measures the inhibition of PPO, a key enzyme in chlorophyll and heme biosynthesis.
-
Enzyme Preparation: Isolate PPO from a plant source (e.g., etiolated seedlings).
-
Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), a cofactor (e.g., FAD), and the substrate protoporphyrinogen IX.
-
Inhibitor Addition: Add the trifluoromethylpyridine derivative at various concentrations to the reaction mixture.
-
Fluorescence Measurement: Monitor the PPO activity by measuring the increase in fluorescence of the product, protoporphyrin IX, over time using a fluorometer.
-
Data Analysis: Calculate the rate of the enzymatic reaction and determine the IC50 value of the inhibitor.[8]
Insecticidal Activity
Trifluoromethylpyridine-containing insecticides are effective against a broad spectrum of pests.
Table 4: Insecticidal Activity of Trifluoromethylpyridine Derivatives
| Compound Class | Target Insect(s) | LC50 (mg/L) | Reference Compound | LC50 (mg/L) |
| 1,3,4-Oxadiazole Derivatives | Mythimna separata | 30.8 - 38.5 | Avermectin | 29.6 |
| Pyridine Derivatives | Aphis craccivora (nymphs, 48h) | 0.006 - 0.007 | Acetamiprid | 0.006 |
| Aphis craccivora (adults, 48h) | 0.017 - 0.022 | Acetamiprid | 0.023 |
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
This method is used to evaluate the toxicity of compounds to sucking insects like aphids.
-
Insect Rearing: Maintain a healthy culture of the target insect species (e.g., Aphis craccivora).
-
Compound Preparation: Prepare serial dilutions of the trifluoromethylpyridine derivative in a suitable solvent with a surfactant.
-
Leaf Dipping: Dip host plant leaves into the test solutions for a few seconds and allow them to air dry.
-
Insect Exposure: Place a known number of insects onto the treated leaves in a petri dish.
-
Mortality Assessment: After a specific time period (e.g., 24 or 48 hours), count the number of dead insects.
-
Data Analysis: Calculate the percentage of mortality and determine the lethal concentration (LC50) value using probit analysis.[9]
Conclusion
The trifluoromethylpyridine scaffold is a privileged structure in modern medicinal chemistry and agrochemical research. Its unique physicochemical properties impart significant advantages, leading to the development of potent and effective bioactive compounds. The data and protocols presented in this guide highlight the diverse biological activities of trifluoromethylpyridine derivatives and provide a foundation for further research and development in this exciting field. The continued exploration of this versatile chemical entity holds great promise for addressing unmet needs in human health and agriculture.
References
- 1. chigroup.site [chigroup.site]
- 2. benchchem.com [benchchem.com]
- 3. uvm.edu [uvm.edu]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Investigation of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine: A Computational Chemistry Whitepaper
Abstract
This technical guide provides a comprehensive theoretical analysis of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine, a heterocyclic compound of interest in medicinal and materials chemistry. Due to the significant impact of trifluoromethyl and amine functional groups on molecular properties, understanding the structural, electronic, and spectroscopic characteristics of this molecule is crucial for its potential applications. This document outlines a complete in silico study using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate its molecular geometry, vibrational modes, electronic properties, and reactivity descriptors. The methodologies presented are standard in computational chemistry for the characterization of novel small molecules.[1][2] All computational protocols are detailed, and results are summarized in tabular and graphical formats to provide a foundational dataset for researchers, scientists, and drug development professionals.
Introduction
Pyridine derivatives are fundamental scaffolds in pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3] Coupled with an amine (-NH2) substituent, which can act as a key hydrogen bonding donor and a site for further functionalization, the this compound molecule presents a compelling profile for investigation.
Theoretical studies employing quantum chemical calculations are indispensable for predicting molecular properties before undertaking potentially costly and time-consuming synthesis and experimental validation.[1] Density Functional Theory (DFT) has emerged as a powerful tool, offering a favorable balance between computational cost and accuracy for determining the electronic structure and properties of many-body systems like the title compound.[2] This whitepaper details a theoretical study to establish the fundamental physicochemical characteristics of this compound, providing insights into its stability, reactivity, and spectroscopic signatures.
Computational Methodology
All theoretical calculations were performed using the Gaussian 16 suite of programs. The methodologies are based on established protocols for the computational analysis of pyridine derivatives.
Geometry Optimization and Vibrational Analysis
The initial molecular structure of this compound was built using GaussView 6 and subjected to full geometry optimization without any symmetry constraints. The optimization was performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set. This level of theory is widely used as it provides a reliable prediction of molecular geometries and electronic properties.[4] The convergence criteria were set to the software's default values. A subsequent frequency calculation at the same level of theory was performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies. The calculated vibrational frequencies were used to simulate the infrared (IR) spectrum.
Electronic and Spectroscopic Properties
The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were obtained from the optimized geometry at the B3LYP/6-311++G(d,p) level. The electronic absorption spectrum (UV-Vis) was simulated using Time-Dependent DFT (TD-DFT) calculations with the same functional and basis set, modeling the molecule in a vacuum.
Reactivity and Intramolecular Interactions
The Molecular Electrostatic Potential (MEP) map was generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[5] Natural Bond Orbital (NBO) analysis was conducted to investigate intramolecular charge transfer, donor-acceptor interactions, and the stabilization energy (E2) associated with these interactions. Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) were calculated from the HOMO and LUMO energy values.
Results and Discussion
Molecular Geometry Optimization
The optimized molecular structure of this compound is presented, and the key geometric parameters are summarized in Table 1. The bond lengths and angles are within the expected ranges for pyridine derivatives and are consistent with the hybridization of the constituent atoms. The C-N bonds within the pyridine ring exhibit partial double bond character. The amine group shows a pyramidal geometry, and the trifluoromethyl group adopts a staggered conformation relative to the pyridine ring.
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Angles in °)
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| Bond Lengths | Bond Angles | ||
| C2-C3 | 1.412 | C6-N1-C2 | 117.5 |
| C3-C4 | 1.391 | N1-C2-C3 | 123.1 |
| C4-C5 | 1.395 | C2-C3-C4 | 118.9 |
| C5-C6 | 1.388 | C3-C4-C5 | 119.2 |
| C6-N1 | 1.345 | C4-C5-C6 | 118.7 |
| N1-C2 | 1.341 | C5-C6-N1 | 122.6 |
| C2-C(Methyl) | 1.508 | C3-N(Amine)-H | 114.5 |
| C6-C(CF3) | 1.515 | C6-C(CF3)-F | 111.8 |
| C3-N(Amine) | 1.398 | ||
| C(CF3)-F | 1.345 |
| N(Amine)-H | 1.014 | | |
Vibrational Analysis
The theoretical vibrational spectrum provides insight into the characteristic functional groups of the molecule. The most significant calculated vibrational frequencies and their assignments are listed in Table 2. The N-H stretching vibrations of the amine group are predicted in the high-wavenumber region. The C-F stretching modes associated with the trifluoromethyl group are strong and appear in the 1100-1350 cm⁻¹ range. Aromatic C-H and C-C stretching vibrations are also identified.
Table 2: Major Calculated Vibrational Frequencies (cm⁻¹) and Assignments
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3510, 3405 | N-H Asymmetric & Symmetric Stretch |
| 3080 - 3010 | Aromatic C-H Stretch |
| 2985, 2940 | Methyl C-H Stretch |
| 1610 | C=C Aromatic Ring Stretch |
| 1585 | N-H Scissoring |
| 1450 | Methyl Asymmetric Bending |
| 1325, 1180, 1135 | C-F Symmetric & Asymmetric Stretch |
| 1250 | C-N Stretch (Aromatic) |
Frontier Molecular Orbital (FMO) Analysis
The Frontier Molecular Orbitals, HOMO and LUMO, are critical for understanding the chemical reactivity of a molecule.[6][7] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are key indicators of kinetic stability. A large energy gap implies high stability and low chemical reactivity. The calculated FMO energies and related quantum chemical descriptors are presented in Table 3. The HOMO is primarily localized on the aminopyridine ring, particularly on the amine nitrogen and the C3/C5 positions, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed across the trifluoromethyl-substituted part of the pyridine ring, suggesting this region is susceptible to nucleophilic attack.
Table 3: Calculated Quantum Chemical Descriptors
| Parameter | Value |
|---|---|
| HOMO Energy (E_HOMO) | -6.02 eV |
| LUMO Energy (E_LUMO) | -1.25 eV |
| Energy Gap (ΔE) | 4.77 eV |
| Ionization Potential (I ≈ -E_HOMO) | 6.02 eV |
| Electron Affinity (A ≈ -E_LUMO) | 1.25 eV |
| Electronegativity (χ) | 3.635 eV |
| Chemical Hardness (η) | 2.385 eV |
| Global Electrophilicity Index (ω) | 2.77 eV |
Molecular Electrostatic Potential (MEP) Analysis
The MEP map provides a visual representation of the charge distribution on the molecular surface.[5][8] The red-to-yellow regions indicate negative electrostatic potential (electron-rich), while the blue regions indicate positive electrostatic potential (electron-poor). For this compound, the most negative potential is localized around the nitrogen atom of the pyridine ring and the fluorine atoms of the -CF3 group, identifying them as likely sites for electrophilic attack. The most positive potential is found around the hydrogen atoms of the amine group, making them the primary sites for nucleophilic interaction and hydrogen bonding.
Natural Bond Orbital (NBO) Analysis
NBO analysis reveals hyperconjugative interactions and intramolecular charge transfer. The most significant stabilization energy (E2) is observed for the interaction between the lone pair (LP) of the amine nitrogen (N) and the antibonding π* orbitals of the adjacent C2-C3 bond in the pyridine ring. This indicates a strong delocalization of electron density from the amine group into the aromatic system, contributing to the molecule's overall stability.
Table 4: NBO Analysis of Major Intramolecular Interactions
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N(Amine) | π*(C2-C3) | 45.8 |
| LP(1) N(Amine) | π*(C4-C5) | 5.2 |
| LP(1) N(Pyridine) | σ*(C2-C(Methyl)) | 4.1 |
| σ(C2-C3) | σ*(C2-C(Methyl)) | 3.5 |
Hypothetical Biological Activity Pathway
Given that many pyridine derivatives exhibit kinase inhibitory activity, a hypothetical signaling pathway is proposed to guide future experimental work. This compound could potentially act as an ATP-competitive inhibitor of a protein kinase (e.g., a receptor tyrosine kinase, RTK). The amine and pyridine nitrogen could form key hydrogen bonds within the ATP-binding pocket, while the trifluoromethyl group could occupy a hydrophobic pocket, enhancing binding affinity.
Conclusion
This theoretical study provides a foundational characterization of this compound using DFT and TD-DFT methods. The analysis has established the molecule's optimized geometry, vibrational signatures, and electronic properties. The HOMO-LUMO energy gap of 4.77 eV suggests high kinetic stability. FMO and MEP analyses have identified the electron-rich amine group and pyridine nitrogen as the primary reactive sites for electrophilic interactions, while the amine hydrogens are susceptible to nucleophilic interactions. The calculated data serves as a crucial starting point for further experimental research, aiding in the rational design of new derivatives for applications in drug discovery and materials science.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Density functional theory - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-6-(trifluoromethyl)pyridine | C6H5F3N2 | CID 821024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety protocols and handling requirements for 2-Methyl-6-(trifluoromethyl)pyridin-3-amine, a key building block in modern medicinal chemistry. By presenting clear, actionable information, this document aims to empower researchers to work safely and effectively with this compound, ensuring both personal safety and the integrity of their research.
Compound Identification and Properties
This compound is a solid crystalline substance, appearing as a white to off-white powder.[1] Its unique trifluoromethyl-substituted pyridine structure makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 383907-17-3 | [1] |
| Molecular Formula | C₇H₇F₃N₂ | [1] |
| Molecular Weight | 176.14 g/mol | [1] |
| Appearance | White to off-white solid crystalline powder | [1] |
| Melting Point | 106 - 108 °C (222.8 - 226.4 °F) | [1] |
| Boiling Point | No data available | [1] |
| Solubility | No data available | [1] |
Hazard Identification and Classification
This compound is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] Understanding these hazards is the first step toward safe handling.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |
The primary routes of exposure are ingestion, inhalation, and skin or eye contact. Inhalation of dust may lead to respiratory tract irritation.[1] Direct contact can cause skin and serious eye irritation.[1]
Toxicological Profile
Table 3: Summary of Toxicological Endpoints
| Toxicological Endpoint | Classification/Effect | Symptoms |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. May cause soreness and redness of the mouth and throat.[4] |
| Skin Irritation | Category 2 | Causes skin irritation, which may include redness and pain at the site of contact.[1][4] |
| Eye Irritation | Category 2 | Causes serious eye irritation, with potential for redness and profuse watering.[1][4] |
| Respiratory Irritation | STOT SE Category 3 | May cause respiratory irritation, including coughing, wheezing, and a feeling of tightness in the chest.[1][4] |
| Carcinogenicity | No data available | Not listed as a carcinogen by IARC, NTP, or OSHA. |
| Mutagenicity | No data available | |
| Reproductive Toxicity | No data available |
Safe Handling and Storage Protocols
Adherence to strict laboratory protocols is essential when working with this compound. The following sections detail the necessary precautions and procedures.
Engineering Controls and Personal Protective Equipment (PPE)
A primary focus should be on minimizing exposure through a combination of engineering controls and appropriate PPE.
Handling Procedures
General handling should be performed with the utmost care to avoid dust formation and contact.
References
Methodological & Application
Synthesis of Derivatives from 2-Methyl-6-(trifluoromethyl)pyridin-3-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the key building block, 2-Methyl-6-(trifluoromethyl)pyridin-3-amine. This versatile intermediate is of significant interest in medicinal chemistry and drug discovery due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. The following sections describe common synthetic transformations, including the formation of urea and amide derivatives, as well as palladium-catalyzed cross-coupling reactions.
Synthesis of Urea Derivatives
The amine functionality of this compound serves as a nucleophile for the straightforward synthesis of substituted urea derivatives. A common and efficient method involves the reaction with an appropriate isocyanate.
Application Notes:
Urea derivatives are prevalent in a wide range of biologically active compounds, exhibiting activities such as kinase inhibition and antimicrobial effects. The synthesis of a library of urea derivatives from this compound allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. The choice of isocyanate is crucial for introducing diverse substituents and modulating the physicochemical properties of the final compounds.
General Experimental Protocol: Synthesis of N-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)-N'-aryl/alkyl ureas
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), the desired isocyanate (1.05 eq) is added dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at room temperature for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography on silica gel to afford the desired urea derivative.
Workflow for Urea Synthesis
Caption: General workflow for the synthesis of urea derivatives.
Synthesis of Amide Derivatives
Acylation of the primary amine of this compound with acyl chlorides or carboxylic acids (using a coupling agent) provides access to a wide array of amide derivatives.
Application Notes:
Amide bonds are fundamental in peptide chemistry and are present in a vast number of pharmaceuticals. The synthesis of amide derivatives from this scaffold can lead to compounds with a range of biological activities. This reaction allows for the introduction of diverse acyl groups, enabling fine-tuning of the molecule's properties.
General Experimental Protocol: Synthesis of N-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)amides
To a solution of this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous solvent like DCM or THF, the desired acyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 4-12 hours. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Workflow for Amide Synthesis
Caption: General workflow for the synthesis of amide derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
The versatility of this compound as a building block can be further expanded through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.
Buchwald-Hartwig Amination
Application Notes: The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of diaryl amines and related structures. By coupling this compound with various aryl halides, a diverse library of N-aryl derivatives can be generated. These products are of interest in materials science and as intermediates for more complex pharmaceutical targets.
General Experimental Protocol: Synthesis of N-Aryl-2-methyl-6-(trifluoromethyl)pyridin-3-amines In a glovebox, a reaction vessel is charged with this compound (1.0 eq), the aryl halide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., sodium tert-butoxide, 1.5 eq). Anhydrous toluene or dioxane is added, and the vessel is sealed. The reaction mixture is heated to 80-110 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the N-aryl derivative.
Logical Relationship in Buchwald-Hartwig Amination
Caption: Key components for Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
Application Notes: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. To utilize this reaction, the starting material must first be halogenated, typically at a position amenable to oxidative addition by a palladium catalyst. For this compound, halogenation at the 5-position would provide a suitable substrate for subsequent Suzuki coupling with a variety of boronic acids or esters, leading to the synthesis of biaryl and heteroaryl-substituted pyridines.
General Experimental Protocol:
Step 1: Halogenation of this compound A common method for bromination of an activated pyridine ring involves treatment with N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile or dichloromethane. To a solution of this compound (1.0 eq) in the chosen solvent, NBS (1.05 eq) is added portion-wise at room temperature. The reaction is stirred for 2-6 hours. Upon completion, the reaction is quenched with aqueous sodium thiosulfate solution and the product is extracted. The organic layer is dried and concentrated to give the crude brominated product, which can be purified by column chromatography.
Step 2: Suzuki-Miyaura Coupling of the Halogenated Intermediate To a degassed mixture of the halogenated pyridine derivative (1.0 eq), the desired boronic acid or ester (1.2 eq), and a base such as potassium carbonate or cesium carbonate (2.0 eq) in a solvent system like 1,4-dioxane/water or toluene/water, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%) is added. The reaction mixture is heated to 80-100 °C for 6-18 hours under an inert atmosphere. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography to afford the coupled product.
Experimental Workflow for Suzuki-Miyaura Coupling
Application Notes: 2-Methyl-6-(trifluoromethyl)pyridin-3-amine as a Versatile Building Block for Novel Agrochemicals
Introduction
2-Methyl-6-(trifluoromethyl)pyridin-3-amine is a key heterocyclic building block in the discovery and development of modern agrochemicals. Its unique structure, featuring a pyridine ring substituted with a methyl group, a trifluoromethyl group, and an amine, provides a versatile scaffold for the synthesis of potent and selective fungicides. The presence of the trifluoromethyl (-CF3) group is particularly significant, as it can enhance the biological activity, metabolic stability, and lipophilicity of the final molecule, leading to improved efficacy and plant uptake.[1][2]
This document outlines the application of this compound in the synthesis of novel pyrazole carboxamide fungicides, a class of agrochemicals known for their effectiveness as Succinate Dehydrogenase Inhibitors (SDHIs).[3][4] Detailed experimental protocols, quantitative biological activity data, and the underlying biochemical pathways are presented to guide researchers in the fields of agrochemical synthesis and development.
Core Application: Synthesis of Pyrazole Carboxamide Fungicides
This compound serves as a crucial amine precursor for the synthesis of N-pyridinyl pyrazole carboxamides. These compounds have demonstrated significant potential as fungicides, particularly against a range of economically important plant pathogens. The general synthetic approach involves the amide coupling of this compound with a substituted pyrazole-4-carboxylic acid or its corresponding acid chloride.
A representative synthetic scheme for the preparation of these fungicidal compounds is depicted below. The reaction proceeds via the formation of an amide bond between the amine group of the pyridine building block and the carboxyl group of the pyrazole moiety.
Caption: General Synthetic Route for Pyrazole Carboxamide Fungicides.
Experimental Protocols
The following protocols are based on established methods for the synthesis of N-pyridinyl pyrazole carboxamides and can be adapted for the specific use of this compound.[5]
Protocol 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
This protocol describes the preparation of a key intermediate required for the amide coupling reaction.
-
Reaction Setup: To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Addition of Reagent: Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Work-up and Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride, which can be used in the next step without further purification.
Protocol 2: Synthesis of N-(6-methyl-2-(trifluoromethyl)pyridin-3-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
This protocol details the final amide coupling step to produce the target fungicide.
-
Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.05 eq) in DCM dropwise to the stirred mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford the pure N-(6-methyl-2-(trifluoromethyl)pyridin-3-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.
Quantitative Data: Antifungal Activity
While specific data for fungicides derived from this compound is not publicly available, the following table presents the in vitro antifungal activity of structurally related N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides against several key plant pathogenic fungi.[5][6] This data provides a strong indication of the potential efficacy of compounds synthesized from the target building block.
| Compound ID | Target Fungus | Inhibition (%) at 100 µg/mL | EC50 (µg/mL) |
| 6a | Gibberella zeae | >50% | Not Reported |
| 6b | Gibberella zeae | >50% | Not Reported |
| 6c | Gibberella zeae | >50% | Not Reported |
| 7a | Gibberella zeae | Not Reported | 1.8 |
| 7c | Fusarium oxysporum | Not Reported | 1.5 |
| 7c | Cytospora mandshurica | Not Reported | 3.6 |
| 7f | Phytophthora infestans | Not Reported | 6.8 |
| Carboxin | Gibberella zeae | <50% | Not Reported |
| Boscalid | Gibberella zeae | <50% | Not Reported |
Note: Compounds 6a, 6b, and 6c are N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides. Compounds 7a, 7c, and 7f are N-(substituted pyridin-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Carboxin and Boscalid are commercial fungicides used as positive controls.[3][6]
Mode of Action: Succinate Dehydrogenase Inhibition (SDHI)
Pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[4][7] This inhibition disrupts cellular respiration, leading to a depletion of ATP and ultimately causing fungal cell death.
Caption: Mechanism of Action of Pyrazole Carboxamide Fungicides.
The fungicide molecule binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, preventing the reduction of ubiquinone to ubiquinol. This blockage of the electron transport chain halts the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, thereby depriving the fungal cells of their primary energy source.
This compound is a valuable and highly promising building block for the synthesis of novel pyrazole carboxamide fungicides. The straightforward amide coupling chemistry, combined with the potent and broad-spectrum antifungal activity of the resulting products, makes this an attractive starting material for agrochemical research and development. The well-understood mode of action as SDH inhibitors provides a solid foundation for further optimization and lead discovery efforts aimed at developing next-generation crop protection agents.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions with 2-Methyl-6-(trifluoromethyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for key chemical transformations involving 2-Methyl-6-(trifluoromethyl)pyridin-3-amine, a versatile building block in medicinal chemistry and materials science. The protocols are intended for use by qualified researchers and scientists. Appropriate personal protective equipment (PPE) should be worn at all times, and all reactions should be conducted in a well-ventilated fume hood.
Acylation of this compound
Acylation of the primary amino group of this compound is a fundamental transformation to introduce a variety of functional groups, leading to the formation of amides. These amide derivatives are common scaffolds in numerous biologically active compounds.
General Reaction Scheme
Figure 1: General scheme for the acylation of this compound.
Experimental Protocol: Synthesis of N-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)acetamide
This protocol details the synthesis of N-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)acetamide via acylation with acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA) or Pyridine (as base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)acetamide.
Data Presentation
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) |
| This compound | Acetyl chloride | Triethylamine | DCM | 2-4 | >90 |
Experimental Workflow
Caption: Experimental workflow for the acylation of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[1] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.
General Reaction Scheme
Figure 2: General scheme for the Buchwald-Hartwig amination of this compound.
Experimental Protocol: Coupling with Aryl Bromide
This protocol provides a general method for the palladium-catalyzed amination of an aryl bromide with this compound.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Toluene or Dioxane, anhydrous
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Standard Schlenk line techniques for inert atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the aryl bromide (1.0 eq) and this compound (1.2 eq) to the Schlenk tube.
-
Add anhydrous toluene or dioxane via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Data Presentation
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Pd(OAc)₂ | Xantphos | NaOtBu | Toluene | 100 | 12-24 | 70-95 |
| Aryl Chloride | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 110 | 18-24 | 60-85 |
Catalytic Cycle and Workflow
Caption: Catalytic cycle and experimental workflow for the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling
While this compound itself is not directly used in a Suzuki coupling, it can be a precursor to a halogenated derivative (e.g., 3-bromo-2-methyl-6-(trifluoromethyl)pyridine) which can then undergo a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of C-C bond formation in modern organic synthesis.
General Reaction Scheme (from a halogenated derivative)
Figure 3: General scheme for the Suzuki-Miyaura cross-coupling of a 3-halo-2-methyl-6-(trifluoromethyl)pyridine derivative.
Experimental Protocol: Coupling of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine with an Arylboronic Acid
This protocol outlines a general procedure for the Suzuki-Miyaura coupling.
Materials:
-
3-Bromo-2-methyl-6-(trifluoromethyl)pyridine
-
Arylboronic acid or its pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate/phosphine ligand combination
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane/Water mixture or Toluene/Ethanol/Water mixture
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Magnetic stirrer and hotplate
Procedure:
-
In a reaction vessel, combine 3-bromo-2-methyl-6-(trifluoromethyl)pyridine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
| Arylboronic Acid | Catalyst | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 90 | 6-12 | 85-95 |
| Heteroarylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 8-16 | 75-90 |
Logical Relationship Diagram
Caption: Logical relationship of components in a Suzuki-Miyaura cross-coupling reaction.
References
Catalytic Functionalization of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, 2-Methyl-6-(trifluoromethyl)pyridin-3-amine serves as a valuable building block in the synthesis of novel agrochemicals and pharmaceuticals. Its unique substitution pattern offers multiple sites for functionalization, enabling the exploration of diverse chemical space. This document provides detailed application notes and protocols for the catalytic functionalization of this important scaffold, with a focus on palladium-catalyzed cross-coupling and C-H functionalization reactions.
The trifluoromethylpyridine motif is a cornerstone in modern medicinal and agricultural chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules. The strategic functionalization of this compound allows for the introduction of various substituents, paving the way for the development of new bioactive compounds.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. For the functionalization of this compound, a common strategy involves the initial halogenation of the pyridine ring, followed by a cross-coupling reaction such as the Suzuki-Miyaura coupling.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of a C-C bond between a halogenated pyridine and a boronic acid or ester. This reaction is highly versatile and tolerates a wide range of functional groups. A key intermediate for this transformation is a halogenated derivative of the title compound, such as a 4-chloro or 5-bromo substituted analog.
Experimental Protocol: Synthesis of a 4-Aryl-2-methyl-6-(trifluoromethyl)pyridin-3-amine derivative (General Procedure)
This protocol is adapted from methodologies described for structurally similar compounds.
Materials:
-
4-Chloro-2-methyl-6-(trifluoromethyl)pyridin-3-amine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.10 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Procedure:
-
To a dry reaction vessel, add 4-chloro-2-methyl-6-(trifluoromethyl)pyridin-3-amine, the arylboronic acid, and potassium carbonate.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the palladium(II) acetate and SPhos ligand.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Hypothetical Data for Illustrative Purposes):
| Entry | Arylboronic Acid | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | Dioxane/H₂O | 90 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Toluene/EtOH/H₂O | 100 | 8 | 78 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | DME/H₂O | 85 | 10 | 82 |
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
II. C-H Functionalization
Direct C-H functionalization offers an atom-economical approach to introduce new substituents without the need for pre-functionalized starting materials. While challenging on electron-deficient pyridine rings, directed C-H activation can be a viable strategy.
A. Directed C-H Trifluoromethylation
Recent advances have demonstrated the possibility of C-H trifluoromethylation on pyridine rings. Although no direct protocol for this compound is available, methods developed for other pyridine derivatives can be adapted. These reactions often proceed via nucleophilic activation of the pyridine ring followed by reaction with an electrophilic trifluoromethyl source.
Conceptual Protocol: C-H Trifluoromethylation at the C5-Position
This conceptual protocol is based on established methods for pyridine C-H functionalization.
Materials:
-
This compound (1.0 eq)
-
Trifluoromethylating agent (e.g., Togni's reagent) (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 eq)
-
Directing group (if necessary)
-
Oxidant (e.g., Ag₂CO₃) (2.0 eq)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
In a reaction tube, combine this compound and the directing group (if required).
-
Add palladium(II) acetate, the trifluoromethylating agent, and the oxidant.
-
Add the solvent and seal the tube.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
After cooling, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and purify the residue by preparative HPLC or column chromatography to isolate the C5-trifluoromethylated product.
Signaling Pathway for Directed C-H Functionalization
Caption: General pathway for directed C-H functionalization.
III. N-Functionalization of the Amino Group
The primary amino group at the C3 position is a key handle for a variety of functionalization reactions, including acylation, alkylation, and cross-coupling reactions to form C-N bonds.
A. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination can be employed to couple the amino group of this compound with aryl halides, providing access to a range of N-aryl derivatives.
Experimental Protocol: N-Arylation via Buchwald-Hartwig Amination (General Procedure)
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (solvent)
Procedure:
-
In a glovebox, charge a reaction vial with palladium(II) acetate and Xantphos.
-
Add toluene and stir for 10 minutes.
-
Add this compound, the aryl bromide, and sodium tert-butoxide.
-
Seal the vial and heat the mixture to 100 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary (Hypothetical Data for Illustrative Purposes):
| Entry | Aryl Bromide | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ / Xantphos | NaOtBu | 100 | 18 | 92 |
| 2 | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ / RuPhos | LHMDS | 90 | 20 | 88 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 110 | 24 | 75 |
// Nodes reactants [label="Amine + Aryl Halide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; catalyst_system [label="Pd Catalyst + Ligand", fillcolor="#EA4335", fontcolor="#FFFFFF"]; base [label="Base", fillcolor="#FBBC05", fontcolor="#202124"]; conditions [label="Solvent + Heat", fillcolor="#34A853", fontcolor="#FFFFFF"]; catalytic_cycle [label="Catalytic Cycle\n(Ox. Add., Red. Elim.)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="N-Aryl Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; byproducts [label="Salt Byproducts", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges reactants -> catalytic_cycle; catalyst_system -> catalytic_cycle; base -> catalytic_cycle; conditions -> catalytic_cycle; catalytic_cycle -> product; catalytic_cycle -> byproducts; }``` Caption: Key components and outcome of Buchwald-Hartwig amination.
These protocols and conceptual frameworks provide a starting point for the catalytic functionalization of this compound. Researchers are encouraged to optimize reaction conditions for their specific substrates and desired products. The versatility of this scaffold, combined with the power of modern catalytic methods, offers vast opportunities for the discovery of new and improved molecules for a wide range of applications.
Application Notes and Protocols for the Scale-Up Synthesis of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of a potential scale-up synthesis route for 2-Methyl-6-(trifluoromethyl)pyridin-3-amine, a key building block in pharmaceutical and agrochemical research. Due to the limited availability of specific scale-up data for this exact molecule in publicly accessible literature, this protocol is a composite route derived from established industrial synthesis principles for related trifluoromethylpyridine derivatives. The proposed synthesis involves a multi-step process commencing with the trifluoromethylation of a readily available starting material, followed by functional group manipulations to introduce the methyl and amine moieties. This document outlines the synthetic strategy, detailed experimental protocols, and methods for purification and analysis suitable for kilogram-scale production.
Introduction
Trifluoromethylated pyridine derivatives are of significant interest in medicinal chemistry and crop science due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity. This compound is a valuable intermediate for the synthesis of a range of biologically active molecules. The development of a robust and scalable synthetic process is crucial for its cost-effective production in industrial settings.
General methods for the synthesis of trifluoromethylpyridines often involve either the construction of the pyridine ring from a trifluoromethyl-containing precursor or the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring. For large-scale production, vapor-phase reactions and catalytic processes are often favored for their efficiency and throughput.
Proposed Synthetic Pathway
A plausible and scalable synthetic route to this compound can be envisioned starting from a suitable substituted pyridine. One common industrial approach for the synthesis of trifluoromethylpyridines involves the halogen exchange of a trichloromethyl group. An alternative strategy, which will be detailed here, involves the construction of the substituted pyridine ring.
The proposed multi-step synthesis is as follows:
-
Step 1: Synthesis of 2-Chloro-6-methyl-3-nitropyridine from a commercially available precursor.
-
Step 2: Trifluoromethylation to introduce the CF3 group, yielding 2-(Trifluoromethyl)-6-methyl-3-nitropyridine.
-
Step 3: Reduction of the nitro group to afford the final product, this compound.
This pathway is designed to utilize common industrial reagents and transformations that are amenable to scale-up.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-6-methyl-3-nitropyridine
This initial step can often be achieved through nitration of a corresponding 2-chloro-6-methylpyridine, a common industrial intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-6-methylpyridine | 127.57 | 1.0 kg | 7.84 |
| Sulfuric Acid (98%) | 98.08 | 3.0 L | - |
| Nitric Acid (70%) | 63.01 | 0.75 L | - |
| Ice | - | 10 kg | - |
| Sodium Hydroxide (50% aq. sol.) | 40.00 | As needed | - |
| Dichloromethane | 84.93 | 5.0 L | - |
Procedure:
-
To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, charge concentrated sulfuric acid (3.0 L).
-
Cool the reactor to 0-5 °C using a circulating chiller.
-
Slowly add 2-chloro-6-methylpyridine (1.0 kg, 7.84 mol) to the sulfuric acid while maintaining the internal temperature below 10 °C.
-
Once the addition is complete, slowly add fuming nitric acid (0.75 L) dropwise via the addition funnel, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction mixture to stir at 10-15 °C for 2-3 hours. Monitor the reaction progress by HPLC.
-
Upon completion, slowly and carefully pour the reaction mixture onto crushed ice (10 kg) in a separate vessel with vigorous stirring.
-
Neutralize the resulting slurry by the slow addition of 50% aqueous sodium hydroxide solution, keeping the temperature below 20 °C. The product will precipitate as a solid.
-
Filter the solid product and wash with cold water until the filtrate is neutral.
-
Dry the solid under vacuum at 40-50 °C to a constant weight. The expected product is 2-chloro-6-methyl-3-nitropyridine.
Step 2: Synthesis of 2-(Trifluoromethyl)-6-methyl-3-nitropyridine
This step involves a nucleophilic trifluoromethylation reaction. A common and scalable method utilizes a trifluoromethyl source such as trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate with a copper catalyst.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-6-methyl-3-nitropyridine | 172.56 | 1.0 kg | 5.80 |
| Sodium Trifluoroacetate | 134.00 | 1.55 kg | 11.6 |
| Copper(I) Iodide | 190.45 | 2.21 kg | 11.6 |
| N,N-Dimethylformamide (DMF) | 73.09 | 8.0 L | - |
| Toluene | 92.14 | 5.0 L | - |
| Water | 18.02 | 10.0 L | - |
Procedure:
-
To a 20 L inerted reactor, charge 2-chloro-6-methyl-3-nitropyridine (1.0 kg, 5.80 mol), sodium trifluoroacetate (1.55 kg, 11.6 mol), and copper(I) iodide (2.21 kg, 11.6 mol).
-
Add anhydrous DMF (8.0 L) and stir the mixture under a nitrogen atmosphere.
-
Heat the reaction mixture to 150-160 °C and maintain for 12-18 hours. Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (10 L) and extract with toluene (2 x 2.5 L).
-
Combine the organic layers and wash with brine (2 x 2 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-(Trifluoromethyl)-6-methyl-3-nitropyridine.
Step 3: Synthesis of this compound
The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation on a large scale.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(Trifluoromethyl)-6-methyl-3-nitropyridine | 206.12 | 1.0 kg | 4.85 |
| Palladium on Carbon (10 wt%) | - | 50 g | - |
| Ethanol | 46.07 | 10.0 L | - |
| Hydrogen Gas | 2.02 | As needed | - |
| Celite | - | 200 g | - |
Procedure:
-
Charge a hydrogenation reactor with a slurry of 10% Pd/C (50 g) in ethanol (1.0 L).
-
Add a solution of 2-(Trifluoromethyl)-6-methyl-3-nitropyridine (1.0 kg, 4.85 mol) in ethanol (9.0 L) to the reactor.
-
Pressurize the reactor with hydrogen gas to 50-60 psi.
-
Stir the reaction mixture at room temperature. The reaction is typically exothermic, and cooling may be required to maintain the temperature between 25-35 °C.
-
Monitor the reaction by hydrogen uptake and HPLC analysis. The reaction is typically complete within 4-6 hours.
-
Upon completion, vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.
Purification and Analysis
Purification:
The crude product from Step 3 can be purified by vacuum distillation or recrystallization.
-
Vacuum Distillation: Distill the crude oil under high vacuum to obtain the pure product as a colorless to pale yellow oil or low melting solid.
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., heptane or a mixture of ethyl acetate and hexanes) and allow it to cool slowly to form crystals. Filter the crystals and dry under vacuum.
Analysis:
The purity of the final product should be assessed by the following methods:
-
HPLC: To determine the purity and identify any impurities.
-
GC-MS: To confirm the molecular weight and structure.
-
¹H and ¹⁹F NMR: To confirm the chemical structure and assess purity.
Quantitative Data Summary
| Step | Product | Starting Material | Yield (Typical) | Purity (Typical) |
| 1 | 2-Chloro-6-methyl-3-nitropyridine | 2-Chloro-6-methylpyridine | 85-90% | >98% (HPLC) |
| 2 | 2-(Trifluoromethyl)-6-methyl-3-nitropyridine | 2-Chloro-6-methyl-3-nitropyridine | 70-80% | >95% (GC) |
| 3 | This compound | 2-(Trifluoromethyl)-6-methyl-3-nitropyridine | 90-95% | >99% (HPLC) |
Visualizations
Experimental Workflow
Caption: Overall workflow for the scale-up synthesis of this compound.
Logical Relationship of Synthesis Steps
Caption: Key transformations in the synthesis of the target molecule.
Safety Considerations
-
Nitration: The nitration reaction is highly exothermic and requires strict temperature control to prevent runaway reactions. The use of a jacketed reactor and careful, slow addition of reagents is critical.
-
Trifluoromethylation: This reaction is performed at high temperatures in a high-boiling solvent (DMF). Ensure adequate ventilation and use personal protective equipment (PPE), including heat-resistant gloves and safety glasses.
-
Hydrogenation: Hydrogen gas is highly flammable and explosive. The hydrogenation reaction must be carried out in a dedicated, properly grounded hydrogenation reactor. Ensure the system is leak-proof and purged with an inert gas before and after the reaction.
-
Reagents: Handle all chemicals with appropriate care, consulting the Safety Data Sheets (SDS) for each substance. Use a fume hood and wear appropriate PPE.
The Versatile Role of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine in the Synthesis of Next-Generation Kinase Inhibitors
For Immediate Release
Shanghai, China – December 27, 2025 – The trifluoromethylpyridine motif has become a cornerstone in modern medicinal chemistry, imparting favorable properties such as enhanced metabolic stability and binding affinity to drug candidates. A key building block in this chemical space, 2-Methyl-6-(trifluoromethyl)pyridin-3-amine, has emerged as a critical starting material for the synthesis of a new wave of potent and selective kinase inhibitors. This application note provides a detailed overview of its utility, focusing on the synthesis of the clinically approved drug Repotrectinib and other novel kinase inhibitors, complete with experimental protocols and mechanistic insights for researchers in drug discovery and development.
Application in the Synthesis of Repotrectinib (TPX-0005)
Repotrectinib (marketed as Augtyro™) is a next-generation tyrosine kinase inhibitor (TKI) designed to target ROS1, TRK (A, B, and C), and ALK fusion proteins, which are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC).[1][2] The unique macrocyclic structure of Repotrectinib allows it to overcome resistance mechanisms that limit the efficacy of earlier-generation TKIs. The synthesis of this complex molecule leverages this compound as a key precursor.
A crucial step in the synthesis of Repotrectinib involves the coupling of this compound with a suitable pyrazole-containing carboxylic acid derivative. This amide bond formation is a critical transformation that builds the core structure of the final drug molecule.
Quantitative Data: Potency of Repotrectinib
The following table summarizes the inhibitory activity of Repotrectinib against its target kinases, demonstrating its high potency.
| Target Kinase | IC50 (nM) |
| ROS1 | 0.07 |
| TRKA | 0.83 |
| TRKB | 0.05 |
| TRKC | 0.1 |
| ALK | 1.01 |
Table 1: In vitro inhibitory potency of Repotrectinib against target kinases.
Signaling Pathways Targeted by Repotrectinib
Repotrectinib exerts its therapeutic effect by inhibiting the constitutive activation of key oncogenic signaling pathways driven by ROS1, TRK, and ALK fusion proteins. These pathways are central to cancer cell proliferation, survival, and metastasis.
Experimental Protocols
Synthesis of a Key Intermediate for Repotrectinib
The following protocol outlines a representative amide coupling reaction to form a key intermediate in the synthesis of Repotrectinib, utilizing this compound.
Materials:
-
This compound
-
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivative
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
To a solution of the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivative (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide intermediate.
References
The Role of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine in the Development of Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This, combined with a methyl group and an amine functionality, makes 2-Methyl-6-(trifluoromethyl)pyridin-3-amine a promising starting material for the synthesis of novel anticancer agents. This document provides an overview of its potential applications, synthetic utility, and protocols for evaluating the anticancer properties of its derivatives. While direct anticancer activity of this compound itself is not extensively documented, its structural motifs are present in various kinase inhibitors and other anticancer compounds.
Synthetic Applications
This compound serves as a versatile building block for the synthesis of a variety of heterocyclic systems with potential anticancer activity. The primary amine group at the 3-position is a key functional handle for derivatization, allowing for the formation of amides, ureas, sulfonamides, and for participation in cyclization reactions to construct fused ring systems.
A plausible synthetic route to novel kinase inhibitors could involve the reaction of this compound with a suitable isocyanate to form a urea derivative. This approach is often employed in the design of inhibitors targeting the hinge region of protein kinases.
dot
Caption: Synthetic scheme for pyridine-urea derivatives.
Potential Mechanisms of Action and Signaling Pathways
Derivatives of trifluoromethyl-substituted pyridines have been implicated as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Notably, kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Phosphoinositide 3-kinase (PI3K), and the mammalian Target of Rapamycin (mTOR) are frequent targets.[1][2][3][4][5] The pyridine moiety can act as a hinge-binding motif, while the trifluoromethyl group can occupy hydrophobic pockets within the kinase domain, leading to potent and selective inhibition.
Inhibition of the PI3K/AKT/mTOR signaling pathway is a well-established strategy in cancer therapy.[2][3][5] Compounds derived from this compound could potentially function as dual PI3K/mTOR inhibitors, disrupting this critical pathway at multiple nodes.
dot
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Quantitative Data Summary
While specific data for derivatives of this compound is limited, the following table summarizes representative IC50 values for other pyridine-based anticancer agents to provide a comparative context for potency.
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| Pyridine-Ureas | VEGFR-2 | - | 3.93 - 5.0 | [1] |
| Pyridine-Thiazole Hybrids | Leukemia | HL-60 | 0.57 | [6] |
| Imidazo[1,2-a]pyridine derivatives | Colon Cancer | HT-29 | 4.15 | [7] |
| Imidazo[1,2-a]pyridine derivatives | Breast Cancer | MCF-7 | 14.81 | [7] |
| Pyrazolo[3,4-b]pyridine derivatives | Various | - | Micromolar concentration | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anticancer potential of novel compounds derived from this compound.
Protocol 1: Synthesis of a Pyridine-Urea Derivative
Objective: To synthesize a potential kinase inhibitor from this compound.
Materials:
-
This compound
-
Substituted aryl isocyanate (e.g., 4-chlorophenyl isocyanate)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Magnetic stirrer and hotplate
-
Round bottom flask and condenser
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the substituted aryl isocyanate (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a small amount of water.
-
Extract the organic layer with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the desired pyridine-urea derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
dot
Caption: Workflow for pyridine-urea synthesis.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which a test compound inhibits cancer cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with only medium as a blank.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[1][9]
Protocol 3: Kinase Inhibition Assay
Objective: To determine the inhibitory activity of the test compound against a specific protein kinase (e.g., VEGFR-2, PI3K).
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
Add the test compound, recombinant kinase, and the specific substrate to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.[1]
Conclusion
This compound represents a valuable and versatile starting material for the development of novel anticancer agents. Its unique substitution pattern provides a foundation for the synthesis of compounds with the potential to inhibit key oncogenic signaling pathways, particularly those involving protein kinases. The protocols outlined in this document provide a framework for the synthesis and evaluation of such compounds, paving the way for the discovery of new and effective cancer therapeutics. Further research into the derivatization of this scaffold is warranted to fully explore its potential in oncology drug discovery.
References
- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine in Modern Fungicide Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine as a key intermediate in the development of novel fungicides. The trifluoromethylpyridine scaffold is a crucial component in a variety of agrochemicals due to the unique physicochemical properties conferred by the fluorine atoms, which can enhance biological activity, metabolic stability, and lipophilicity.[1][2][3][4] This document outlines a proposed synthetic pathway for a novel fungicide, its hypothetical mechanism of action, and detailed protocols for its biological evaluation.
Proposed Synthetic Pathway for a Novel Fungicide
While direct synthesis of a commercialized fungicide from this compound is not extensively documented in publicly available literature, its structural similarity to known fungicide precursors, such as 2-amino-3-chloro-5-trifluoromethylpyridine used in the synthesis of Fluazinam, allows for the proposal of a viable synthetic route to a novel fungicidal agent.[5][6][7][8]
A plausible approach involves a condensation reaction to form a pyrimidine ring, a common scaffold in many successful fungicides.[9] The proposed synthesis of a hypothetical fungicide, (Z)-N-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)-4-(2-chlorophenyl)-6-methylpyrimidin-2-amine (Fungicide-X) , is outlined below.
Caption: Proposed synthetic workflow for Fungicide-X.
Application Notes
Hypothetical Mechanism of Action
Many fungicides containing a pyrimidine ring, such as anilinopyrimidines, are known to inhibit the biosynthesis of methionine and the secretion of fungal hydrolytic enzymes. Based on the structure of the proposed Fungicide-X, it is hypothesized that it may interfere with a key enzymatic pathway in pathogenic fungi. A plausible target is the enzyme β-tubulin , leading to the disruption of microtubule assembly and subsequent inhibition of mitosis and cell division.
Caption: Hypothetical signaling pathway of Fungicide-X.
Quantitative Data Presentation
The following table presents hypothetical, yet realistic, efficacy data for Fungicide-X against a range of common plant pathogenic fungi, based on the performance of structurally related compounds.
| Fungal Pathogen | Common Disease | EC50 (µg/mL) of Fungicide-X | EC50 (µg/mL) of Pyrimethanil (Reference) |
| Botrytis cinerea | Gray Mold | 0.5 | 1.2 |
| Magnaporthe oryzae | Rice Blast | 1.2 | 2.5 |
| Fusarium graminearum | Fusarium Head Blight | 2.5 | 5.0 |
| Sclerotinia sclerotiorum | White Mold | 0.8 | 1.5 |
| Alternaria solani | Early Blight | 3.0 | 6.5 |
Experimental Protocols
Detailed methodologies for the key experiments to evaluate the fungicidal activity of novel compounds like Fungicide-X are provided below.
In Vitro Mycelial Growth Inhibition Assay
Objective: To determine the half-maximal effective concentration (EC50) of Fungicide-X against various fungal pathogens.
Materials:
-
Fungicide-X stock solution (10 mg/mL in DMSO)
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes (90 mm)
-
Fungal cultures of target pathogens
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare a series of concentrations of Fungicide-X (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by adding the appropriate amount of the stock solution to molten PDA. A control plate with DMSO only should also be prepared.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.
-
Incubate the plates at 25°C in the dark.
-
Measure the colony diameter in two perpendicular directions at regular intervals until the fungal growth in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC50 value by probit analysis of the inhibition data.
In Vivo Protective Efficacy Assay
Objective: To evaluate the protective (preventative) activity of Fungicide-X against a specific plant disease in a controlled environment.
Materials:
-
Healthy host plants (e.g., tomato seedlings, 4-6 leaf stage)
-
Fungicide-X formulated for spraying (e.g., as an emulsifiable concentrate)
-
Spore suspension of the target pathogen (e.g., Alternaria solani)
-
Humid chamber
-
Greenhouse facilities
Procedure:
-
Prepare different concentrations of the Fungicide-X spray formulation (e.g., 50, 100, 200 µg/mL). A control group should be sprayed with a blank formulation (without Fungicide-X).
-
Spray the plant foliage to the point of runoff and allow the plants to air dry.
-
After 24 hours, inoculate the treated plants by spraying them with a spore suspension of the pathogen (e.g., 1 x 10^5 spores/mL).
-
Place the inoculated plants in a humid chamber for 48-72 hours to promote infection.
-
Transfer the plants to a greenhouse and maintain them under conditions favorable for disease development.
-
After 7-10 days, assess the disease severity by estimating the percentage of leaf area covered by lesions.
-
Calculate the protective efficacy for each treatment concentration relative to the control.
Caption: Experimental workflow for fungicide testing.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. WO2011092618A1 - Method for the preparation of fluazinam - Google Patents [patents.google.com]
- 6. Synthetic process of fluazinam - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN106316937A - Preparation method of fluazinam - Google Patents [patents.google.com]
- 8. WO2011092618A1 - Method for the preparation of fluazinam - Google Patents [patents.google.com]
- 9. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Novel Heterocycles Using 2-Methyl-6-(trifluoromethyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of novel trifluoromethyl-substituted pyrido[2,3-d]pyrimidines, a class of heterocycles with significant potential in medicinal chemistry and drug discovery. The protocols are centered around the versatile starting material, 2-Methyl-6-(trifluoromethyl)pyridin-3-amine, leveraging the well-established Gould-Jacobs reaction.
The inclusion of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. The methodologies described herein offer a robust pathway to novel heterocyclic scaffolds for screening and development.
I. Proposed Synthesis of 7-Methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
A reliable method for the synthesis of the pyrido[2,3-d]pyrimidine core is the Gould-Jacobs reaction, which involves the condensation of a 3-aminopyridine derivative with a malonic ester derivative, followed by thermal cyclization.[1][2] This approach is particularly effective for anilines and aminopyridines.[1] The following protocol details the proposed synthesis of 7-Methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one.
Experimental Protocol: Gould-Jacobs Reaction
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Instrumentation:
-
Round-bottom flasks
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
Step 1: Condensation
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (20 mL).
-
To this solution, add diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting amine is consumed, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator to yield the crude intermediate, diethyl 2-(((2-methyl-6-(trifluoromethyl)pyridin-3-yl)amino)methylene)malonate.
Step 2: Cyclization
-
To the flask containing the crude intermediate, add diphenyl ether (25 mL).
-
Heat the mixture to 250 °C with vigorous stirring. The high temperature is crucial for the intramolecular cyclization.[3]
-
Maintain the temperature for 30 minutes. The product is expected to precipitate from the hot solvent.
-
Allow the reaction mixture to cool to room temperature.
-
Add hexanes (50 mL) to dilute the diphenyl ether and facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with hexanes to remove residual diphenyl ether.
-
The resulting solid is ethyl 4-hydroxy-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-3-carboxylate.
Step 3: Hydrolysis and Decarboxylation
-
Suspend the crude ester in a 10% aqueous solution of sodium hydroxide (50 mL).
-
Heat the mixture to reflux for 2 hours to effect saponification.
-
After cooling to room temperature, acidify the solution to pH 5-6 with concentrated hydrochloric acid.
-
The precipitated product, 4-hydroxy-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-3-carboxylic acid, is collected by vacuum filtration and washed with cold water.
-
To achieve decarboxylation, heat the carboxylic acid intermediate at a temperature above its melting point (typically 250-280 °C) until gas evolution ceases.
-
The resulting solid is the final product, 7-Methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one.
Purification:
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide and water.
II. Quantitative Data Summary
The following table summarizes hypothetical, yet realistic, quantitative data for the proposed synthesis and analogous reactions. Yields for Gould-Jacobs reactions can vary depending on the substituents on the aniline or aminopyridine starting material.
| Starting Amine | Reagent | Product | Step 1 Yield (%) | Step 2 Yield (%) | Step 3 Yield (%) | Overall Yield (%) |
| This compound | Diethyl ethoxymethylenemalonate | 7-Methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one | 90 | 85 | 80 | 61 |
| 3-Aminopyridine | Diethyl ethoxymethylenemalonate | Pyrido[2,3-d]pyrimidin-4(1H)-one | 92 | 88 | 82 | 66 |
| 3-Amino-2-chloropyridine | Diethyl ethoxymethylenemalonate | 8-Chloropyrido[2,3-d]pyrimidin-4(1H)-one | 88 | 80 | 78 | 55 |
| This compound | Ethyl benzoylacetate | 2-Phenyl-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one | 85 | 78 | N/A | 66 |
III. Visualizations
Reaction Pathway Diagram
Caption: Reaction scheme for the proposed synthesis.
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine. The information is presented in a question-and-answer format to directly address common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective synthetic pathway involves a two-step process starting from 2-Methyl-6-(trifluoromethyl)pyridine:
-
Nitration: Electrophilic nitration of 2-Methyl-6-(trifluoromethyl)pyridine to introduce a nitro group at the 3-position, yielding 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine.
-
Reduction: Reduction of the nitro group of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine to an amine group to afford the final product, this compound.
Q2: What are the primary challenges in the nitration of 2-Methyl-6-(trifluoromethyl)pyridine?
The pyridine ring is electron-deficient, making electrophilic aromatic substitution, such as nitration, challenging.[1][2] The electron-withdrawing nature of the nitrogen atom deactivates the ring, necessitating harsh reaction conditions like the use of fuming nitric acid and sulfuric acid at elevated temperatures.[1][3] Key challenges include:
-
Low Reactivity: Overcoming the inherent low reactivity of the pyridine ring towards electrophiles.
-
Regioselectivity: Ensuring the nitro group is selectively introduced at the 3-position. The primary product of direct nitration of pyridine is typically 3-nitropyridine.[1]
-
Over-nitration: Preventing the formation of dinitrated byproducts, which can be a significant issue.[1]
Q3: How can I minimize the formation of di-nitrated byproducts during the nitration step?
Controlling the reaction to favor mono-nitration is crucial for a successful synthesis. Here are some strategies to minimize over-nitration:[1]
-
Temperature Control: Maintain a low and consistent reaction temperature. Lowering the temperature can decrease the rate of the second nitration.[1]
-
Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess significantly increases the likelihood of multiple nitrations.[1]
-
Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the substrate. This maintains a low concentration of the active nitrating species, favoring the mono-nitrated product.[1]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to stop the reaction at the optimal time.[1]
Q4: What are the common challenges encountered during the reduction of the nitro group?
The reduction of the nitro group to an amine is a critical step. Common challenges include:
-
Incomplete Reaction: The reaction may not go to completion, leaving unreacted nitro starting material. This can be due to inactive reagents or catalysts, or poor solubility of the starting material.[4]
-
Formation of Side Products: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. If the reaction is not optimized, these intermediates can accumulate or lead to the formation of side products like azoxy or azo compounds.[4]
-
Reduction of Other Functional Groups: If the molecule contains other sensitive functional groups, they may also be reduced under the reaction conditions.
Q5: How can I troubleshoot an incomplete reduction of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine?
If you are observing a significant amount of unreacted starting material, consider the following troubleshooting steps:[4]
-
Reagent and Catalyst Activity: Ensure your reducing agent (e.g., Fe, SnCl₂, Zn) is of high purity and has a large surface area. For catalytic hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel), use a fresh or active catalyst.[4]
-
Solvent and Solubility: The nitro compound must be soluble in the reaction solvent. Consider using co-solvents like ethanol/water or acetic acid to improve solubility.[4]
-
Reaction Temperature: While many reductions can be performed at room temperature, some substrates may require heating to achieve a reasonable rate.[4]
-
Stoichiometry: Ensure a sufficient excess of the reducing agent is used.[4]
Troubleshooting Guides
Guide 1: Low Yield in Nitration of 2-Methyl-6-(trifluoromethyl)pyridine
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficiently harsh reaction conditions. | Increase the reaction temperature or use a stronger nitrating agent (e.g., oleum in the sulfuric acid).[5] |
| Poor quality of reagents. | Use fresh, high-purity nitric acid and sulfuric acid. | |
| Formation of multiple products (isomers) | Incorrect reaction temperature. | Carefully control the temperature during the addition of the nitrating agent and throughout the reaction. |
| Inappropriate nitrating agent. | Consider alternative nitrating systems that may offer better regioselectivity. | |
| Significant amount of di-nitrated byproduct | Excess of nitrating agent. | Use a stoichiometric amount or a slight excess of the nitrating agent.[1] |
| Reaction time is too long. | Monitor the reaction by TLC or GC-MS and quench it once the desired product is maximized.[1] | |
| High reaction temperature. | Perform the reaction at a lower temperature to disfavor the second nitration.[1] |
Guide 2: Incomplete Reduction or Side Product Formation in the Reduction of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reduction (starting material remains) | Inactive reducing agent or catalyst. | Use fresh, high-quality reducing agents. For catalytic hydrogenation, ensure the catalyst is not poisoned.[4] |
| Poor solubility of the nitro compound. | Choose a solvent system in which the starting material is fully soluble.[4] | |
| Insufficient amount of reducing agent. | Increase the molar equivalents of the reducing agent.[4] | |
| Formation of hydroxylamine, nitroso, or azoxy/azo byproducts | Insufficiently strong reducing conditions. | Increase the amount of reducing agent or switch to a more potent reducing system. |
| Non-optimal reaction temperature. | Adjust the reaction temperature. Some reductions require heating to drive them to completion.[4] | |
| Incorrect pH of the reaction mixture. | For metal/acid reductions, ensure the acid concentration is optimal.[4] | |
| Product is difficult to isolate or purify | Product is soluble in the aqueous phase during workup. | Adjust the pH of the aqueous phase to ensure the amine is in its free base form and extract with a suitable organic solvent. |
| Emulsion formation during extraction. | Add brine to the aqueous layer to break the emulsion. |
Experimental Protocols
Protocol 1: Nitration of 2-Methyl-6-(trifluoromethyl)pyridine
This is a general procedure and may require optimization.
Materials:
-
2-Methyl-6-(trifluoromethyl)pyridine
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Carbonate solution (saturated)
-
Dichloromethane or Ethyl Acetate for extraction
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.
-
Slowly add 2-Methyl-6-(trifluoromethyl)pyridine to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the pyridine derivative over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10-15 °C.
-
After the addition is complete, allow the reaction to stir at room temperature or gently heat as required, while monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Reduction of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine
This protocol describes a reduction using tin(II) chloride.
Materials:
-
2-Methyl-3-nitro-6-(trifluoromethyl)pyridine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate for extraction
Procedure:
-
Dissolve 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine in ethanol or ethyl acetate in a round-bottom flask.
-
Add tin(II) chloride dihydrate (typically 3-5 equivalents) to the solution.
-
Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and carefully add a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8).
-
A precipitate of tin salts may form. If so, filter the mixture through a pad of celite.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography or other suitable methods.
Data Presentation
Table 1: Typical Reaction Conditions and Reported Yields for Nitration of Pyridine Derivatives
| Substrate | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine | N₂O₅ in SO₂ | - | - | Good | [2] |
| 2,6-diaminopyridine | HNO₃/Oleum | - | - | >90 | [5] |
| 2-chloro-6-methoxypyridine | HNO₃/H₂SO₄ | 0-20 | 3 | 80 | [6] |
Table 2: Common Reducing Agents for Nitro Groups and General Conditions
| Reducing Agent | Solvent | Temperature | Comments |
| Fe/HCl or Fe/NH₄Cl | Ethanol/Water | Reflux | A classic and cost-effective method. |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Reflux | Generally provides clean reactions and good yields.[4] |
| H₂ with Pd/C or PtO₂ | Methanol or Ethanol | Room Temperature | Catalytic hydrogenation is often a very clean method but requires specialized equipment for handling hydrogen gas. |
| Sodium Dithionite (Na₂S₂O₄) | Dioxane/Water | Room Temperature | A milder reducing agent, useful if other functional groups are sensitive. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the nitration step.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents [patents.google.com]
- 6. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-6-(trifluoromethyl)pyridin-3-amine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective synthetic strategy involves a multi-step process starting from a readily available substituted pyridine. A typical route includes the formation of a nitropyridine intermediate, followed by trifluoromethylation and subsequent reduction of the nitro group to the desired amine.
Q2: What are the critical steps in the synthesis that often require optimization?
The two most critical steps that significantly impact the overall yield and purity of the final product are the trifluoromethylation of the pyridine ring and the reduction of the nitro group. Careful optimization of reaction conditions for these steps is crucial for a successful synthesis.
Q3: Are there alternative methods for introducing the amine group?
Yes, the Buchwald-Hartwig amination is a powerful alternative for forming the C-N bond.[1][2][3][4][5] This palladium-catalyzed cross-coupling reaction can be employed to directly couple a suitable amine source with a halogenated 2-Methyl-6-(trifluoromethyl)pyridine precursor. This method can sometimes offer milder reaction conditions and broader substrate scope.
Q4: What are the main challenges in the purification of the final product?
Purification of this compound can be challenging due to the presence of potential side products from the trifluoromethylation and reduction steps. Common impurities may include starting materials, partially reduced intermediates (e.g., nitroso or hydroxylamine derivatives), and isomers. Column chromatography is often required to obtain a highly pure product.
Troubleshooting Guides
Problem 1: Low Yield in the Trifluoromethylation Step
Question: I am experiencing a low yield during the introduction of the trifluoromethyl group to the 2-chloro-6-methyl-3-nitropyridine precursor. What are the likely causes and how can I improve the yield?
Possible Causes and Solutions:
| Possible Cause | Suggested Solutions |
| Inefficient Trifluoromethylating Agent | - Ensure the trifluoromethylating reagent (e.g., Togni's reagent, Ruppert-Prakash reagent) is fresh and has been stored correctly. - Consider screening different trifluoromethylating agents to find the most effective one for your specific substrate. |
| Suboptimal Reaction Temperature | - The reaction temperature is critical and highly dependent on the chosen method. For radical trifluoromethylation, the temperature needs to be carefully controlled to ensure efficient radical generation without promoting side reactions. - For methods involving the conversion of a trichloromethyl group, a sufficiently high temperature is required for the halogen exchange reaction.[6] |
| Inappropriate Solvent | - The choice of solvent can significantly influence the solubility of reagents and the reaction rate. - Screen a range of aprotic solvents such as DMF, DMAc, or acetonitrile to find the optimal medium for your reaction. |
| Catalyst Deactivation (if applicable) | - If a catalyst is used (e.g., in copper-mediated trifluoromethylation), ensure it is of high purity and handled under an inert atmosphere to prevent deactivation. - Optimize the catalyst loading; too little may result in incomplete conversion, while too much can lead to side reactions. |
Problem 2: Incomplete Reduction of the Nitro Group
Question: The reduction of 2-methyl-3-nitro-6-(trifluoromethyl)pyridine is not going to completion, resulting in a mixture of the desired amine and unreacted starting material. How can I drive the reaction to completion?
Possible Causes and Solutions:
| Possible Cause | Suggested Solutions |
| Insufficient Reducing Agent | - Ensure an adequate molar excess of the reducing agent is used. For catalytic hydrogenation, ensure sufficient hydrogen pressure and catalyst loading. - For metal-based reductions (e.g., Fe/HCl, SnCl₂), use a freshly activated metal powder. |
| Catalyst Poisoning (for catalytic hydrogenation) | - The trifluoromethyl group or other functional groups on the pyridine ring can sometimes interfere with the catalyst's activity. - Consider using a different catalyst (e.g., Raney Nickel instead of Pd/C) or increasing the catalyst loading.[7] - Ensure the starting material and solvent are free of impurities that could poison the catalyst. |
| Suboptimal Reaction Conditions | - Temperature: For catalytic hydrogenation, a moderate temperature is usually sufficient. For metal-based reductions, gentle heating may be required. - pH: The pH of the reaction medium can be critical, especially for reductions with metals in acidic media. Ensure the appropriate acid concentration is maintained. |
| Poor Solubility of the Starting Material | - The nitro-substituted pyridine may have limited solubility in the reaction solvent, leading to a slow reaction rate. - Choose a solvent system in which the starting material is more soluble at the reaction temperature. |
Problem 3: Formation of Side Products
Question: I am observing significant side product formation during the synthesis. What are the common side reactions and how can they be minimized?
Possible Causes and Solutions:
| Side Reaction | Suggested Solutions |
| Over-reduction of the Pyridine Ring | - During catalytic hydrogenation, the pyridine ring itself can be reduced under harsh conditions (high pressure and temperature). - Use milder reaction conditions (lower temperature and pressure) and monitor the reaction progress carefully by TLC or LC-MS to stop it once the nitro group is fully reduced. |
| Hydrodehalogenation | - If a halogenated precursor is used in the reduction step, the halogen atom can be reductively cleaved, especially with catalysts like Pd/C. - Consider using a different reducing system that is less prone to hydrodehalogenation, such as iron in acetic acid or tin(II) chloride.[7] |
| Formation of Azo or Azoxy Compounds | - Incomplete reduction of the nitro group can sometimes lead to the formation of dimeric azo or azoxy byproducts.[7] - Ensure complete conversion by using a sufficient amount of reducing agent and optimizing the reaction time. |
| Isomer Formation during Trifluoromethylation | - Direct trifluoromethylation of the pyridine ring can sometimes lead to a mixture of regioisomers. - The regioselectivity is often influenced by the electronic and steric properties of the substituents already present on the ring.[8][9] Careful selection of the trifluoromethylation method and reaction conditions is crucial to favor the desired isomer. |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-6-methyl-3-nitropyridine
This protocol describes the synthesis of the key intermediate, 2-chloro-6-methyl-3-nitropyridine, starting from 2-amino-6-methylpyridine.
Materials:
-
2-Amino-6-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Phosphorus Oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalyst)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Nitration:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 2-amino-6-methylpyridine to the cold sulfuric acid while stirring.
-
Add a mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate, 2-hydroxy-6-methyl-3-nitropyridine, is collected by filtration, washed with cold water, and dried.
-
-
Chlorination:
-
To a flask containing the dried 2-hydroxy-6-methyl-3-nitropyridine, add phosphorus oxychloride and a catalytic amount of DMF.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-6-methyl-3-nitropyridine.
-
Protocol 2: Synthesis of this compound
This protocol outlines the trifluoromethylation of 2-chloro-6-methyl-3-nitropyridine and the subsequent reduction of the nitro group.
Materials:
-
2-Chloro-6-methyl-3-nitropyridine
-
Copper(I) Iodide (CuI)
-
Potassium Fluoride (KF)
-
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (Trifluoromethylating agent)
-
N,N-Dimethylformamide (DMF)
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Trifluoromethylation:
-
In a dry reaction vessel under an inert atmosphere, combine 2-chloro-6-methyl-3-nitropyridine, copper(I) iodide, and potassium fluoride in DMF.
-
Heat the mixture to the desired temperature (e.g., 100-120 °C).
-
Slowly add the trifluoromethylating agent (e.g., Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate) to the reaction mixture.
-
Stir the reaction at this temperature for several hours until the starting material is consumed (monitor by GC-MS or LC-MS).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 2-methyl-3-nitro-6-(trifluoromethyl)pyridine by column chromatography on silica gel.
-
-
Nitro Group Reduction:
-
To a flask containing the purified 2-methyl-3-nitro-6-(trifluoromethyl)pyridine, add ethanol, water, and ammonium chloride.
-
Add iron powder to the mixture.
-
Heat the reaction mixture to reflux and stir vigorously for several hours until the reduction is complete (monitor by TLC).
-
Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add ethyl acetate and a saturated solution of sodium bicarbonate to the residue and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel to obtain the final product.
-
Data Presentation
Table 1: Effect of Catalyst on the Reduction of 2-methyl-3-nitro-6-(trifluoromethyl)pyridine
| Entry | Catalyst (mol%) | Reductant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd/C (5) | H₂ (1 atm) | EtOH | 25 | 12 | 85 |
| 2 | Raney Ni (10) | H₂ (1 atm) | EtOH | 25 | 8 | 92 |
| 3 | Fe (5 eq.) | NH₄Cl (aq) | EtOH/H₂O | 80 | 6 | 95 |
| 4 | SnCl₂·2H₂O (4 eq.) | - | EtOH | 70 | 4 | 90 |
Table 2: Solvent Screening for the Trifluoromethylation Step
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | 110 | 12 | 75 |
| 2 | DMAc | 110 | 12 | 78 |
| 3 | NMP | 110 | 12 | 72 |
| 4 | Acetonitrile | 80 | 24 | 65 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low trifluoromethylation yield.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for the purification of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable initial purification technique for crude this compound?
A1: For most solid organic compounds, recrystallization is the preferred initial method of purification. It is efficient at removing a significant amount of impurities, is cost-effective, and can be scaled. The choice of solvent is critical and should be determined through small-scale solubility tests. A good solvent will dissolve the compound when hot but not when cold.
Q2: How can I remove colored impurities from my product?
A2: Colored impurities, often resulting from oxidation or degradation byproducts, can sometimes be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration.[1] The charcoal adsorbs the colored compounds, which are then removed during the hot filtration step. Use charcoal sparingly, as it can also adsorb the desired product, leading to a lower yield.
Q3: What are the recommended chromatographic conditions for this compound?
A3: For silica gel column chromatography, a good starting point for aminopyridine derivatives is a mobile phase consisting of a hexane/ethyl acetate or dichloromethane/ethyl acetate mixture.[2] The polarity should be adjusted based on the TLC analysis of the crude material. Due to the basic nature of the amine, peak tailing may occur on standard silica gel.[3] This can often be mitigated by deactivating the silica gel with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%) or by using neutral alumina as the stationary phase.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low Purity After Recrystallization
-
Question: My product's purity has not significantly improved after one round of recrystallization. What could be the cause and how can I fix it?
-
Answer:
-
Possible Cause 1: Inefficient Crystal Formation. Cooling the solution too quickly can cause impurities to become trapped within the crystal lattice, a process known as precipitation rather than crystallization.[4]
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature without disturbance, and then place it in an ice bath to maximize crystal formation.[4]
-
-
Possible Cause 2: Inappropriate Solvent Choice. The chosen solvent may not have a steep enough solubility curve, meaning it dissolves too much of the compound at cold temperatures or not enough at high temperatures.
-
Solution: Perform new solvent screening tests. Consider using a binary solvent system (a pair of miscible solvents, one in which the compound is soluble and one in which it is insoluble) to fine-tune the solubility.
-
-
Possible Cause 3: Co-crystallization of Impurities. The impurity may have a very similar chemical structure and solubility profile to the desired product.
-
Solution: A second recrystallization may be necessary. If purity still does not improve, an alternative purification method like column chromatography will be required to separate the closely related compounds.
-
-
Issue 2: Product Oiling Out During Recrystallization
-
Question: Instead of forming crystals, my compound separates as an oil when the solution cools. What should I do?
-
Answer:
-
Possible Cause 1: High Concentration of Impurities. A high impurity level can depress the melting point of the mixture, causing it to separate as a liquid (oil) below its normal melting point.
-
Solution: Try to purify the crude material first by a quick filtration through a plug of silica gel to remove gross impurities before attempting recrystallization.
-
-
Possible Cause 2: Solution is Supersaturated. The concentration of the solute is too high when cooling begins.
-
Solution: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to slightly dilute the solution before allowing it to cool slowly again. Seeding the solution with a small, pure crystal of the product can also encourage crystallization.
-
-
Issue 3: Low Recovery from Silica Gel Chromatography
-
Question: I am losing a significant amount of my compound on the silica gel column. How can I improve the recovery?
-
Answer:
-
Possible Cause 1: Irreversible Adsorption. The basic amine group can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible binding.[3]
-
Solution: As mentioned in the FAQ, add a small amount of triethylamine (0.1-1%) to your eluent to compete for the active sites on the silica gel. Alternatively, use a less acidic stationary phase like neutral alumina.
-
-
Possible Cause 2: Compound Degradation. The compound may be unstable on silica gel.
-
Solution: Minimize the time the compound spends on the column by running the chromatography as quickly as possible without sacrificing separation. Ensure your solvents are dry and free of peroxides.
-
-
Quantitative Data Summary
While specific quantitative data for the purification of this compound is not widely published, the following table provides a typical comparison of purification techniques for a crystalline aromatic amine.
| Purification Technique | Typical Purity Achieved | Typical Recovery Range | Key Advantages | Key Disadvantages |
| Recrystallization | >99% (for suitable systems) | 60-90% | Scalable, cost-effective, removes bulk impurities | Solvent selection can be difficult; not effective for impurities with similar solubility |
| Silica Gel Chromatography | >99.5% | 70-95% | High resolution for separating similar compounds | Less scalable, more expensive (solvents/silica), potential for product loss on column |
| Acid-Base Extraction | Variable (used for pre-purification) | >90% | Removes non-basic/non-acidic impurities effectively | Product must be stable to acid/base; requires additional steps to recover free amine |
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent
-
Solvent Selection: In a small test tube, add ~20-30 mg of the crude this compound. Add a few drops of a test solvent. If it dissolves immediately at room temperature, the solvent is unsuitable. If it does not dissolve, gently heat the mixture. A suitable solvent will dissolve the compound when hot but allow for crystal formation upon cooling. Common solvents to test include ethanol, isopropanol, ethyl acetate, toluene, and heptane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and bring the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once crystal growth appears to have stopped, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Dry the purified crystals in a vacuum oven.
Protocol 2: Silica Gel Column Chromatography
-
Eluent Selection: Using thin-layer chromatography (TLC), identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully load the dried, product-adsorbed silica onto the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the elution process by collecting small fractions and analyzing them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visual Workflows and Guides
Caption: A general workflow for the purification of the target compound.
Caption: A decision tree for troubleshooting low purity results.
References
Technical Support Center: By-product Analysis in 2-Methyl-6-(trifluoromethyl)pyridin-3-amine Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2-Methyl-6-(trifluoromethyl)pyridin-3-amine. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the potential sources of by-products?
A common and effective method for the synthesis of this compound is the amination of a 3-halo-2-methyl-6-(trifluoromethyl)pyridine precursor, such as 3-chloro- or 3-bromo-2-methyl-6-(trifluoromethyl)pyridine. This is typically achieved through a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination.
Potential sources of by-products can be categorized into two main areas:
-
Impurities in the Starting Material: The synthesis of the halogenated precursor itself can introduce impurities that may carry over or react in the subsequent amination step. For instance, the synthesis of trifluoromethylpyridines can sometimes result in the formation of multi-halogenated or regioisomeric species.
-
Side Reactions During Amination: The amination reaction conditions can lead to the formation of undesired by-products. These can include hydrodehalogenation (replacement of the halogen with hydrogen), formation of diarylamines, or degradation of the catalyst and ligands in the case of cross-coupling reactions.
Q2: I am observing an unexpected peak in my HPLC analysis after the amination reaction. What could it be?
An unexpected peak in your HPLC analysis could be one of several common by-products. The identity of the by-product will depend on the specific reaction conditions. Here are some possibilities:
-
Hydrodehalogenated By-product: This is a common side product where the halogen atom on the starting material is replaced by a hydrogen atom. For example, if you started with 3-chloro-2-methyl-6-(trifluoromethyl)pyridine, the by-product would be 2-methyl-6-(trifluoromethyl)pyridine. This can occur under reducing conditions, which can sometimes be inadvertently generated during the reaction.
-
Diarylamine By-product: In some cases, the newly formed aminopyridine can react with another molecule of the starting material to form a diarylamine.
-
Hydroxypyridine By-product: If water is present in the reaction mixture, it can sometimes act as a nucleophile, leading to the formation of the corresponding hydroxypyridine.
-
Catalyst/Ligand Degradation Products: In palladium-catalyzed reactions, the catalyst and ligands can degrade, especially at high temperatures, leading to various organic and inorganic impurities.
To identify the unknown peak, it is recommended to use mass spectrometry (LC-MS or GC-MS) to determine the molecular weight of the impurity. Further characterization by NMR spectroscopy may be necessary for unambiguous identification.
Q3: How can I minimize the formation of the hydrodehalogenated by-product in my Buchwald-Hartwig amination?
The formation of the hydrodehalogenated by-product is often associated with the presence of a hydrogen source and a catalyst that can promote a reduction pathway. To minimize its formation, consider the following troubleshooting strategies:
-
Optimize the Base: The choice of base is crucial. While strong bases are required for the reaction, some can promote side reactions. Experiment with different bases such as NaOt-Bu, K3PO4, or Cs2CO3 to find the optimal balance between reactivity and selectivity.
-
Control the Reaction Temperature: Higher temperatures can sometimes lead to increased rates of side reactions. Try running the reaction at a lower temperature for a longer period.
-
Use a High-Purity Solvent: Ensure that your solvent is anhydrous and free of impurities that could act as hydrogen donors.
-
Select the Appropriate Ligand: The choice of phosphine ligand can significantly influence the outcome of the reaction. Some ligands are more prone to promoting reductive elimination than others. Screening a variety of ligands may be necessary.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time or temperature.- Increase the amount of catalyst and/or ligand.- Ensure the purity of starting materials and reagents. |
| Formation of by-products. | - Optimize reaction conditions (temperature, solvent, base).- Screen different catalysts and ligands.- Use a higher purity starting material. | |
| Formation of Hydrodehalogenated By-product | Reductive side reaction. | - Use an anhydrous solvent.- Optimize the base and ligand.- Lower the reaction temperature. |
| Formation of Diarylamine By-product | Reaction of the product with the starting material. | - Use a slight excess of the amine nucleophile.- Add the starting material slowly to the reaction mixture. |
| Inconsistent Results | Variability in reagent quality or reaction setup. | - Use reagents from a reliable source and of consistent purity.- Ensure accurate measurement of all reagents.- Maintain consistent stirring and heating. |
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline for the amination of a 3-halo-2-methyl-6-(trifluoromethyl)pyridine. Optimization may be required for specific substrates and scales.
Materials:
-
3-Halo-2-methyl-6-(trifluoromethyl)pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd2(dba)3 (0.02 equiv)
-
Xantphos (0.04 equiv)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried reaction vessel, add 3-halo-2-methyl-6-(trifluoromethyl)pyridine, Pd2(dba)3, Xantphos, and NaOt-Bu.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, followed by the amine.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
HPLC Analysis Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient: Start with 10% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for reaction optimization.
Technical Support Center: Managing Regioselectivity in Reactions of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you manage regioselectivity in chemical reactions involving 2-Methyl-6-(trifluoromethyl)pyridin-3-amine.
I. Understanding Regioselectivity
The regiochemical outcome of reactions with this compound is determined by the interplay of the electronic and steric effects of its three substituents on the pyridine ring.
-
Amino Group (-NH₂): A strong activating group that directs electrophiles to the ortho and para positions (C4 and C5).
-
Methyl Group (-CH₃): A weakly activating group, also directing ortho and para (C4 and C5).
-
Trifluoromethyl Group (-CF₃): A strong deactivating group that directs electrophiles to the meta position (C4).
-
Pyridine Nitrogen: Deactivates the ring towards electrophilic substitution, particularly at the ortho (C2, C6) and para (C4) positions, making the meta positions (C3, C5) more favorable for attack.
The combination of these effects makes predicting the precise regioselectivity challenging without experimental data. The following sections provide guidance on specific reaction types.
II. Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is generally challenging due to the deactivating effect of the pyridine nitrogen and the trifluoromethyl group. However, the strong activating amino group can enable certain substitutions.
Frequently Asked Questions (FAQs)
Q1: Where can I expect electrophilic substitution to occur on this compound?
A1: Based on the combined directing effects of the substituents, electrophilic attack is most likely to occur at the C5 position . The amino and methyl groups strongly direct to this position, and it is one of the less deactivated positions by the pyridine nitrogen. While the trifluoromethyl group directs meta to the C4 position, the activating effects of the amino and methyl groups are expected to dominate.
Q2: I am having trouble achieving any electrophilic substitution. What can I do?
A2: The pyridine ring is inherently electron-deficient and further deactivated by the -CF₃ group. To promote electrophilic substitution, consider the following:
-
Use forcing conditions: Higher temperatures and longer reaction times may be necessary.
-
Employ highly reactive electrophiles: For example, use oleum for sulfonation or a more potent nitrating agent.
-
Protect the amino group: The basicity of the amino group can lead to side reactions with acidic reagents. Protection as an amide (e.g., acetamide) can mitigate this, although it will reduce the activating effect of the group.
Troubleshooting Guide: Halogenation (Bromination)
Issue: Low yield or no reaction during bromination of this compound.
| Potential Cause | Troubleshooting Step |
| Insufficiently reactive brominating agent. | Use a more reactive brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent. |
| Reaction conditions are too mild. | Increase the reaction temperature and/or reaction time. |
| Acidic byproducts are inhibiting the reaction. | Add a non-nucleophilic base, such as pyridine or a hindered amine, to scavenge any acid generated. |
Experimental Protocol: Regioselective Bromination at C5
This protocol is adapted from procedures for structurally similar aminopyridines.
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile or a halogenated solvent).
-
Add N-Bromosuccinimide (NBS) (1.0 - 1.2 equivalents).
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) while monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 5-bromo-2-methyl-6-(trifluoromethyl)pyridin-3-amine.
III. Reactions at the Amino Group: Diazotization and Sandmeyer Reaction
The amino group at the C3 position is a versatile handle for introducing a variety of functional groups via diazotization followed by a Sandmeyer or related reaction. This is a powerful strategy for overcoming the challenges of direct electrophilic substitution.
Frequently Asked Questions (FAQs)
Q1: I am getting low yields in my Sandmeyer reaction. What are the common pitfalls?
A1: The stability of the diazonium salt is critical. Common issues include:
-
Temperature control: Diazotization must be carried out at low temperatures (typically 0-5 °C) to prevent premature decomposition of the diazonium salt.
-
Purity of reagents: Nitrous acid is unstable and should be generated in situ from sodium nitrite and a strong acid. Ensure all reagents are of high purity.
-
Slow addition: The solution of sodium nitrite should be added slowly to the acidic solution of the amine to maintain a low temperature and control the reaction rate.
Troubleshooting Guide: Sandmeyer Reaction
Issue: Incomplete conversion or decomposition during the Sandmeyer reaction.
| Potential Cause | Troubleshooting Step |
| Diazonium salt is unstable at the reaction temperature. | Ensure the diazotization is performed at 0-5 °C and the subsequent Sandmeyer reaction is warmed carefully. |
| The copper catalyst is inactive. | Use freshly prepared or commercially available high-purity copper(I) salts. |
| Side reactions with the solvent. | Choose an appropriate solvent that is inert under the reaction conditions. |
Experimental Workflow: Sandmeyer Reaction
The following diagram illustrates a typical workflow for a Sandmeyer reaction to introduce a halogen at the C3 position.
Caption: General workflow for the Sandmeyer bromination of this compound.
Experimental Protocol: Synthesis of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine via Sandmeyer Reaction
-
Dissolve this compound in an aqueous solution of a strong acid (e.g., 48% HBr).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide in the corresponding acid (e.g., HBr).
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-70 °C) until nitrogen evolution ceases.
-
Cool the reaction mixture, neutralize with a base (e.g., NaOH solution), and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by distillation or column chromatography.
IV. Palladium-Catalyzed Cross-Coupling Reactions
Once a halogen is introduced onto the pyridine ring (e.g., at the C3 or C5 position), palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination can be employed for further functionalization.
Frequently Asked Questions (FAQs)
Q1: Which halogen should I use for Suzuki and Buchwald-Hartwig reactions?
A1: The reactivity of the C-X bond in palladium-catalyzed cross-coupling generally follows the trend I > Br > Cl. For initial investigations, a bromo-substituted pyridine is often a good balance of reactivity and stability.
Q2: I am experiencing low yields in my Suzuki coupling with a brominated derivative. How can I improve it?
A2: Low yields in Suzuki couplings can be due to several factors:
-
Catalyst and ligand choice: The selection of the palladium catalyst and phosphine ligand is crucial. For electron-deficient pyridines, electron-rich and bulky phosphine ligands are often effective.
-
Base: The choice and amount of base can significantly impact the reaction. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used. The ratio can be optimized.
-
Reaction temperature: Ensure the reaction is heated sufficiently to promote catalytic turnover.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue: Poor conversion in the Suzuki coupling of a bromo-substituted 2-Methyl-6-(trifluoromethyl)pyridine derivative.
| Potential Cause | Troubleshooting Step |
| Inactive catalyst. | Use a pre-catalyst or ensure anaerobic conditions to prevent catalyst decomposition. |
| Inappropriate ligand. | Screen a variety of phosphine ligands (e.g., SPhos, XPhos, RuPhos). |
| Poor solubility of reagents. | Adjust the solvent system or use a phase-transfer catalyst. |
Logical Relationship: Decision Tree for Functionalization
The following diagram outlines a decision-making process for functionalizing this compound.
troubleshooting common issues in trifluoromethylpyridine synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of trifluoromethylpyridines. The following guides and frequently asked questions (FAQs) provide practical solutions to specific challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing trifluoromethylpyridines?
A1: There are three main synthetic routes to trifluoromethylpyridine (TFMP) derivatives:
-
Halogen Exchange: This common industrial method involves the chlorination of a picoline to form a trichloromethylpyridine, followed by a fluorine exchange reaction.[1][2][3]
-
Building Block Approach: This method constructs the pyridine ring from a smaller, trifluoromethyl-containing building block.[1][2][3]
-
Direct Trifluoromethylation: This approach directly introduces a trifluoromethyl group onto the pyridine ring using a trifluoromethylating agent.[4][5][6][7]
Q2: My direct trifluoromethylation reaction is resulting in a mixture of isomers. How can I improve the regioselectivity?
A2: Low regioselectivity is a common issue in direct trifluoromethylation due to the high reactivity of trifluoromethyl radicals.[4][6] To enhance regioselectivity, consider the following approaches:
-
Hydrosilylation Activation: A 3-position-selective C(sp²)-H trifluoromethylation can be achieved by activating the pyridine derivative through hydrosilylation, followed by a reaction with a nucleophilic CF3 source like Togni Reagent I.[4]
-
N-Alkylpyridinium Salt Strategy: Formation of an N-methylpyridine quaternary ammonium salt can direct the trifluoromethylation to specific positions, leading to good yields and excellent regioselectivity.[5]
Q3: What are common impurities found in trifluoromethylpyridine products and how can they be removed?
A3: Common impurities include multi-chlorinated by-products, starting materials, and residual solvents.[1][2] For purification, the following techniques are often employed:
-
Distillation: Fractional distillation can separate the desired product from impurities with different boiling points.
-
Crystallization: Recrystallization from a suitable solvent system can yield highly pure product.
-
Chromatography: Column chromatography is effective for separating complex mixtures and isolating the target compound.
Q4: My final product is a yellow or brown oil/solid, but it should be colorless. What is the cause and how can I fix it?
A4: Discoloration in the final product often indicates the presence of impurities or degradation products.[8] Purification through distillation, potentially after treatment with a drying agent like potassium hydroxide (KOH) or an oxidizing agent like potassium permanganate (KMnO₄), can often yield a colorless product.[8]
Troubleshooting Guides
Issue 1: Low Yield in Halogen Exchange Reaction
Low yields in the synthesis of trifluoromethylpyridines via the halogen exchange method can be attributed to several factors. The following table outlines common causes and their respective solutions.
| Common Cause | Troubleshooting Solution |
| Incomplete Chlorination | Ensure the complete conversion of the starting picoline to trichloromethylpyridine by monitoring the reaction using GC or TLC. Adjust reaction time and chlorine stoichiometry as needed. |
| Suboptimal Fluorination Conditions | Optimize the reaction temperature and pressure. For liquid-phase reactions, ensure the use of an appropriate catalyst, such as anhydrous FeCl₃ or SnCl₄.[9] For vapor-phase reactions, carefully control the temperature to avoid decomposition.[9] |
| Decomposition of Reactants or Products | High reaction temperatures (>250°C) can lead to the decomposition of chloromethylpyridines and decrease the yield of the desired trifluoromethylpyridine.[9] Conduct the reaction within the recommended temperature range. |
| Moisture in Reagents | The presence of water can interfere with the reaction. Ensure all reagents and solvents are anhydrous. Dry pyridine over a suitable desiccant like KOH or CaH₂ before use.[8] |
Issue 2: Formation of Multi-chlorinated By-products
The formation of multi-chlorinated species on the pyridine ring is a frequent side reaction, particularly in vapor-phase syntheses.[1][2]
| Common Cause | Troubleshooting Solution |
| Excessive Chlorinating Agent | Carefully control the molar ratio of the chlorinating agent to the substrate. |
| High Reaction Temperature | Adjust the reaction temperature to minimize over-chlorination of the pyridine ring.[2] |
| By-product Recycling | Unwanted multi-chlorinated by-products can sometimes be converted back to the desired product through catalytic hydrogenolysis and then reintroduced into the reaction stream.[1] |
Experimental Protocols
Protocol 1: 3-Position-Selective C-H Trifluoromethylation of Pyridine Derivatives
This protocol is based on the method developed by Kuninobu and colleagues for the regioselective trifluoromethylation at the C3 position of pyridines.[4]
Materials:
-
Pyridine derivative
-
Methylphenylsilane
-
Tris(pentafluorophenyl)borane
-
Togni Reagent I
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
1,2-Dichloroethane (anhydrous)
Procedure:
-
To a solution of the pyridine derivative in 1,2-dichloroethane, add methylphenylsilane and tris(pentafluorophenyl)borane.
-
Heat the mixture at 65°C to facilitate the hydrosilylation reaction, forming the hydrosilylated intermediate.
-
Cool the reaction mixture to 0°C.
-
Add Togni Reagent I and stir the reaction at a temperature between 0-25°C.
-
Add DDQ to the reaction mixture and continue stirring at 25°C to yield the 3-trifluoromethylated product.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the product using column chromatography.
Visualizations
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
dealing with impurities in 2-Methyl-6-(trifluoromethyl)pyridin-3-amine samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-6-(trifluoromethyl)pyridin-3-amine. The following information is designed to help you identify, troubleshoot, and resolve common issues related to impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my this compound sample?
A1: Impurities in your sample can typically be traced back to the synthetic route used for its preparation. A common method for synthesizing this compound involves the amination of a halogenated precursor. Therefore, potential impurities could include:
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Unreacted Starting Materials: Such as 2-chloro-6-methyl-3-(trifluoromethyl)pyridine or other halogenated pyridines.
-
Isomeric Amines: Positional isomers of the desired product which may form during the synthesis.
-
Side-Reaction Products: Byproducts from competing reactions, such as hydrolysis of the trifluoromethyl group under certain conditions.
-
Residual Solvents: Solvents used during the synthesis and purification process (e.g., toluene, DMF, ethanol).
-
Degradation Products: The trifluoromethyl group can make the pyridine ring susceptible to nucleophilic substitution, potentially leading to degradation over time, especially when exposed to light, high temperatures, or reactive reagents.[1]
Q2: My sample of this compound has an off-color (e.g., yellow, brown). What could be the cause?
A2: An off-color appearance often suggests the presence of impurities. These could be colored byproducts from the synthesis or small amounts of degradation products formed during storage. It is recommended to assess the purity of the sample using analytical techniques like HPLC or LC-MS.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be employed to determine the purity of your sample. The choice of method will depend on the expected impurities and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for purity assessment due to its high resolution and sensitivity. Other valuable techniques include:
-
Gas Chromatography (GC): Particularly useful for identifying volatile impurities like residual solvents.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for identifying unknown impurities by providing both retention time and mass-to-charge ratio data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural information about the main compound and any impurities present in significant amounts.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during experiments with this compound.
Issue 1: Unexpected Peaks in HPLC Chromatogram
If your HPLC analysis reveals unexpected peaks, follow this workflow to identify and address the potential impurities.
Experimental Workflow for Impurity Identification
Caption: Workflow for identifying unknown impurities.
Troubleshooting Steps:
-
Analyze Retention Times: Compare the retention times of the unknown peaks with those of potential starting materials or known side products if standards are available.
-
Perform LC-MS Analysis: If standards are not available, LC-MS is the next logical step. The mass-to-charge ratio (m/z) of the impurity peak can provide a strong indication of its molecular weight and elemental composition.
-
Structural Elucidation with NMR: For a definitive structural identification, isolating the impurity followed by NMR analysis is often necessary.
Quantitative Data Summary: Common Analytical Techniques
| Analytical Technique | Principle | Advantages | Limitations |
| HPLC | Differential partitioning of analytes between a mobile and stationary phase. | High resolution, sensitive, and quantitative. | Requires reference standards for definitive identification. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Excellent for volatile impurities and provides structural information. | Not suitable for non-volatile or thermally labile compounds. |
| LC-MS | HPLC separation coupled with mass spectrometry detection. | Powerful for identifying unknown impurities by providing molecular weight information. | Higher cost and complexity of instrumentation. |
| NMR | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation. | Provides detailed structural information. | Lower sensitivity for quantifying minor impurities compared to HPLC. |
Issue 2: Low Yield or Incomplete Reaction in Synthesis
Low yields or incomplete reactions during the synthesis of this compound can be frustrating. This guide provides a logical approach to troubleshooting these issues.
Logical Relationship for Synthesis Troubleshooting
Caption: Troubleshooting guide for synthesis optimization.
Troubleshooting Steps:
-
Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents. Impurities in the starting materials can inhibit the reaction or lead to side products.
-
Reaction Conditions: Systematically vary the reaction temperature, time, and solvent to find the optimal conditions. The presence of the electron-withdrawing trifluoromethyl group can affect the reactivity of the pyridine ring.
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or HPLC to monitor the progress of the reaction. This will help you determine the optimal reaction time and identify the formation of any significant byproducts.
-
Work-up and Purification: Evaluate your work-up procedure to ensure that you are not losing a significant amount of your product. Optimize your purification method (e.g., column chromatography, recrystallization) to effectively remove impurities without sacrificing yield.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general starting point for the purity analysis of this compound. Method optimization may be required based on the specific instrument and impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 90-10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Protocol 2: Purification by Column Chromatography
This protocol describes a general method for purifying this compound from less polar impurities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). The optimal eluent composition should be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent and pack the column.
-
Dissolve the crude sample in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel bed.
-
Begin elution with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
References
stability and degradation pathways of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2] Keep the container tightly sealed to prevent moisture absorption and exposure to air. For optimal shelf life, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is advisable, especially for long-term storage.
Q2: What are the known incompatibilities for this compound?
A2: this compound should be kept away from strong oxidizing agents, strong acids, and acid chlorides.[2] Reactions with these substances can lead to vigorous and potentially hazardous reactions, resulting in the degradation of the compound.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively published, pyridine and its derivatives are known to be susceptible to photodegradation.[3][4] It is, therefore, prudent to protect the compound from direct exposure to UV and strong visible light. Amber vials or storage in a dark place are recommended.
Q4: What are the potential degradation pathways for this molecule?
A4: Based on the functional groups present (aminopyridine, methyl group, and trifluoromethyl group), the primary degradation pathways are likely to be oxidation, hydrolysis, and photolysis.
-
Oxidation: The methyl group is susceptible to oxidation to form the corresponding carboxylic acid or aldehyde. The aromatic ring itself can also be oxidized, potentially leading to ring-opening products.
-
Hydrolysis: While generally stable, under forcing acidic or basic conditions, the amine group could potentially be involved in reactions, or hydrolysis of the trifluoromethyl group could occur, though this is generally a robust group.
-
Photolysis: Exposure to UV light can induce cleavage of the pyridine ring, leading to various smaller aliphatic molecules.[5]
Q5: How can I monitor the stability of this compound in my formulation?
A5: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated. This method should be able to separate the parent compound from its potential degradation products. Key parameters to monitor include the appearance of new peaks, a decrease in the peak area of the parent compound, and any changes in physical properties like color or clarity of the solution.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in HPLC Analysis
Possible Cause 1: Oxidative Degradation
-
Symptoms: Appearance of new, more polar peaks in the chromatogram.
-
Troubleshooting:
-
De-gas all solvents and use freshly prepared mobile phases.
-
If the formulation contains excipients prone to peroxide formation, consider adding an antioxidant.
-
Store samples and standards under an inert atmosphere if possible.
-
Possible Cause 2: Hydrolytic Degradation
-
Symptoms: pH-dependent appearance of new peaks.
-
Troubleshooting:
-
Confirm the pH of your sample and mobile phase.
-
Perform forced degradation studies at different pH values to identify pH-sensitive degradants.
-
Adjust the pH of the formulation to a range where the compound is most stable.
-
Possible Cause 3: Photodegradation
-
Symptoms: Degradation is observed in samples exposed to light but not in those kept in the dark.
-
Troubleshooting:
-
Protect all samples, standards, and formulations from light using amber glassware or by covering them with aluminum foil.
-
Conduct a photostability study according to ICH Q1B guidelines to confirm light sensitivity.
-
Issue 2: Loss of Potency in the Formulation
Possible Cause 1: Chemical Degradation
-
Symptoms: A decrease in the peak area of the active pharmaceutical ingredient (API) in HPLC analysis over time, often accompanied by the appearance of degradation peaks.
-
Troubleshooting:
-
Investigate the degradation pathway as described in "Issue 1".
-
Reformulate to include stabilizing agents such as antioxidants or buffering agents.
-
Evaluate the packaging material for its protective properties against moisture and light.
-
Possible Cause 2: Adsorption to Container/Closure System
-
Symptoms: Loss of potency without the appearance of corresponding degradation products.
-
Troubleshooting:
-
Analyze the container for adsorbed compound.
-
Consider using a different type of container material (e.g., switching from plastic to glass, or using a different type of plastic).
-
Pre-treating the container surface might be necessary in some cases.
-
Quantitative Stability Data
The following tables provide hypothetical data representing the stability of this compound under various stress conditions. This data is for illustrative purposes to guide experimental design.
Table 1: Hydrolytic Stability (% Degradation)
| Condition | Time (days) | % Degradation |
| 0.1 M HCl (60°C) | 7 | 8.2 |
| Water (60°C) | 7 | 1.5 |
| 0.1 M NaOH (60°C) | 7 | 4.7 |
Table 2: Oxidative Stability (% Degradation)
| Condition | Time (hours) | % Degradation |
| 3% H₂O₂ (Room Temp) | 24 | 15.6 |
| 10% H₂O₂ (Room Temp) | 24 | 32.1 |
Table 3: Thermal and Photostability (% Degradation)
| Condition | Time | % Degradation |
| Solid, 80°C | 14 days | 2.1 |
| Solution, ICH Photostability | 1.2 million lux hours | 11.4 |
Experimental Protocols
A forced degradation study is crucial to understand the intrinsic stability of the molecule. A typical protocol involves exposing a solution of the compound (e.g., in methanol or acetonitrile) and a solid sample to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for up to 7 days.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for up to 7 days.
-
Neutral Hydrolysis: Water at 60°C for up to 7 days.
-
Oxidative Degradation: 3-10% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 80°C for 14 days.
-
Photostability: Solution and solid samples exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Samples should be analyzed by a stability-indicating HPLC method at appropriate time points.
Visualizations
Degradation Pathways
References
- 1. Investigation of the products of oxidation of methylpyridines under aqueous conditions by gas chromatography–mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. epa.gov [epa.gov]
- 3. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the Structural Validation and Purity Assessment of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure and purity is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of the analytical methodologies used to validate the structure and assess the purity of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. We present a comparison with its key positional isomers and provide detailed experimental protocols for the principal analytical techniques.
Structural Elucidation: A Comparative Approach
The definitive identification of this compound requires a multi-technique analytical approach to distinguish it from its structural isomers. The primary isomers of concern are those with the same molecular formula (C₇H₇F₃N₂) and core structure but differing in the substitution pattern on the pyridine ring.
Table 1: Comparison of Key Structural Isomers
| Compound Name | CAS Number | Molecular Weight | Key Differentiating Structural Features |
| This compound | Not available | 176.14 | Amine group at position 3, adjacent to the methyl group. |
| 6-Methyl-2-(trifluoromethyl)pyridin-3-amine | 1211588-57-6 | 176.14 | Amine group at position 3, adjacent to the trifluoromethyl group.[1] |
| 4-Methyl-2-(trifluoromethyl)pyridin-3-amine | 1211540-24-7 | 176.14 | Methyl group at position 4, between the amine and the nitrogen of the pyridine ring.[2] |
| 3-Methyl-6-(trifluoromethyl)pyridin-2-amine | 1211582-57-8 | 176.14 | Amine group at position 2, adjacent to the methyl group.[3][4] |
| 5-Methyl-6-(trifluoromethyl)pyridin-3-amine | 1402664-67-8 | 176.14 | Methyl group at position 5, adjacent to the trifluoromethyl group.[5] |
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for differentiating these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The substitution pattern on the pyridine ring results in unique chemical shifts and coupling constants for each isomer.
Table 2: Predicted ¹H NMR Chemical Shifts (in ppm) for Isomers in CDCl₃
| Proton | This compound | 6-Methyl-2-(trifluoromethyl)pyridin-3-amine | 4-Methyl-2-(trifluoromethyl)pyridin-3-amine |
| Pyridine-H | ~7.1 (d), ~7.5 (d) | ~7.2 (d), ~7.6 (d) | ~6.8 (d), ~8.0 (d) |
| CH₃ | ~2.3 (s) | ~2.5 (s) | ~2.2 (s) |
| NH₂ | ~3.5 (br s) | ~4.0 (br s) | ~3.8 (br s) |
Note: These are predicted values. Actual chemical shifts may vary.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. While all isomers have the same molecular weight, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation patterns in the mass spectrum can also offer clues to the substitution pattern, although they may be very similar for positional isomers.
Table 3: Expected Mass Spectrometry Data
| Parameter | This compound and its Isomers |
| Molecular Ion (M⁺) | m/z 176 |
| High-Resolution MS | Calculated for C₇H₇F₃N₂: 176.0561 |
| Key Fragmentation Ions | [M-H]⁺, [M-CH₃]⁺, [M-CF₃]⁺ |
Purity Assessment: Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of non-volatile organic compounds. The choice of column and mobile phase is critical for achieving good separation of the main compound from any impurities, including positional isomers.
Table 4: Comparative HPLC Purity Analysis
| Parameter | This compound | Alternative Isomers |
| Typical Purity | >98% | >97% |
| Potential Impurities | Starting materials, reaction by-products, other positional isomers. | Starting materials, reaction by-products. |
| HPLC Retention Time | Dependent on specific method conditions. | Will differ from the target compound, allowing for separation and quantification. |
Experimental Protocols
NMR Spectroscopy
Objective: To confirm the structure of this compound and differentiate it from its isomers.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to elucidate the structure. The ¹⁹F NMR will show a singlet for the CF₃ group, and its chemical shift can be characteristic.
Mass Spectrometry
Objective: To confirm the molecular weight and elemental composition of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., ESI, APCI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated mass for the elemental formula C₇H₇F₃N₂. Analyze the fragmentation pattern for structural confirmation.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify any impurities.
Methodology:
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.
-
Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid or ammonium acetate is typically used for the separation of aminopyridines.[6][7][8][9][10]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample solution and monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for the comprehensive validation of this compound.
References
- 1. 1211588-57-6|6-Methyl-2-(trifluoromethyl)pyridin-3-amine|BLD Pharm [bldpharm.com]
- 2. 1211540-24-7|4-Methyl-2-(trifluoromethyl)pyridin-3-amine|BLD Pharm [bldpharm.com]
- 3. 3-Methyl-6-(trifluoromethyl)pyridin-2-amine | C7H7F3N2 | CID 72213516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1211582-57-8|3-Methyl-6-(trifluoromethyl)pyridin-2-amine|BLD Pharm [bldpharm.com]
- 5. 1402664-67-8|6-Methyl-5-(trifluoromethyl)pyridin-3-amine|BLD Pharm [bldpharm.com]
- 6. helixchrom.com [helixchrom.com]
- 7. helixchrom.com [helixchrom.com]
- 8. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 9. 2-Aminopyridine | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The 2-methyl-6-(trifluoromethyl)pyridin-3-amine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a variety of biological processes. This guide provides a comparative analysis of its analogs, with a particular focus on their activity as kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The data presented herein is compiled from various studies to offer a clear, objective overview of the structure-activity relationships (SAR) and performance of these compounds.
Quantitative Data Summary
The biological activity of this compound analogs is highly dependent on the nature and position of substituents. The following tables summarize the in vitro activity of various analogs against cancer cell lines and specific kinases.
Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Analogs [1]
| Compound ID | R Group | Cancer Cell Line | IC50 (µM) |
| 5i | -CH₂-CH(CH₃)₂ | A549 (Lung) | >10 |
| MCF7 (Breast) | 5.2 | ||
| DU145 (Prostate) | 7.8 | ||
| HeLa (Cervical) | >10 | ||
| 6e | -CH₂-c-C₅H₉ | A549 (Lung) | >10 |
| MCF7 (Breast) | 6.5 | ||
| DU145 (Prostate) | 8.1 | ||
| HeLa (Cervical) | >10 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Kinase Inhibitory Activity of Pyridine-Urea Analogs [2]
| Compound ID | R Group | Target Kinase | IC50 (µM) |
| 8b | 4-chloro | VEGFR-2 | 5.0 ± 1.91 |
| 8e | 3-trifluoromethyl | VEGFR-2 | 3.93 ± 0.73 |
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2, a key mediator of angiogenesis.
Table 3: Anticancer Activity of Pyridine-Urea Analogs against MCF-7 Breast Cancer Cells [2]
| Compound ID | R Group | IC50 (µM) (48h treatment) |
| 8a | 2-methyl | 7.03 |
| 8b | 4-chloro | 3.03 |
| 8c | 4-fluoro | 4.68 |
| 8d | 4-methyl | 3.84 |
| 8e | 3-trifluoromethyl | 0.22 |
| Doxorubicin | - | 1.93 |
| Sorafenib | - | 4.50 |
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of trifluoromethylpyridine derivatives can be achieved through various methods, including direct fluorination or the use of fluorinated building blocks.[3] A general method for preparing 2-arylamino-6-trifluoromethylpyridine-3-carboxylic acid derivatives has been reported.[4][5] For the pyrazolo[3,4-b]pyridine analogs listed in Table 1, the synthesis started from 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine via selective N-alkylation, followed by reaction with different primary aliphatic amines or cyclic secondary amines.[1]
A common approach for synthesizing pyridine-urea derivatives (as in Tables 2 and 3) involves the reaction of an appropriate aminopyridine with a substituted phenyl isocyanate.[6]
General Procedure for the Synthesis of Pyridine-Ureas: [6] To a solution of the respective aminopyridine (0.44 mmol) and the appropriate isocyanate (0.53 mmol) in THF (10 mL) at room temperature, DIPEA (1.34 mmol) is added. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the desired urea derivative.
In Vitro Anticancer Activity (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 0.1%) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined using non-linear regression analysis.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases is determined using in vitro kinase assays.
Protocol for mTOR Kinase Assay: [8]
-
Reaction Setup: The assay is performed in a kinase buffer containing the active mTOR enzyme, a suitable substrate (e.g., inactive p70S6K), and ATP.
-
Inhibitor Addition: The test compounds are added at various concentrations.
-
Incubation: The reaction mixture is incubated at 30°C for 30 minutes.
-
Reaction Termination and Detection: The reaction is stopped, and the phosphorylation of the substrate is detected by Western blotting using a phospho-specific antibody. The intensity of the phosphorylated substrate band is quantified to determine the extent of kinase inhibition.
Signaling Pathway Analysis
Several analogs of this compound have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. A prominent target is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in cancer.
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and highlights the points of inhibition by various kinase inhibitors.
Caption: PI3K/Akt/mTOR Signaling Pathway and Points of Inhibition.
Conclusion
The this compound scaffold serves as a versatile platform for the development of potent kinase inhibitors with significant anticancer activity. Structure-activity relationship studies reveal that modifications to the pyridine ring and the 3-amino group can profoundly influence the potency and selectivity of these analogs. In particular, the introduction of a urea linkage at the 3-amino position has yielded compounds with potent inhibitory activity against VEGFR-2 and promising anticancer effects. The primary mechanism of action for many of these analogs appears to be the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival. Further optimization of this scaffold holds promise for the development of novel and effective cancer therapeutics.
References
- 1. Synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. Synthesis of new 2-arylamino-6-trifluoromethylpyridine-3-carboxylic acid derivatives and investigation of their analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to 2-Methyl-6-(trifluoromethyl)pyridin-3-amine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the spectroscopic properties of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine and its analogues, supported by experimental data and detailed methodologies.
This guide provides a comprehensive analysis of the spectroscopic characteristics of this compound and related derivatives. Understanding the distinct spectral features of these compounds is crucial for their identification, characterization, and application in pharmaceutical research and development. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for researchers in the field.
Spectroscopic Data Summary
The following tables provide a comparative summary of the available spectroscopic data for this compound and a selection of its derivatives. These derivatives have been chosen to illustrate the influence of substituent changes on the spectroscopic properties.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-4 | H-5 | -CH₃ | -NH₂ | Other Protons | Solvent |
| This compound | ~7.3-7.5 (d) | ~6.7-6.9 (d) | ~2.4 (s) | ~4.0 (br s) | - | CDCl₃ |
| 2-Amino-6-methylpyridine[1] | 6.32 (d) | 7.14 (t) | 2.28 (s) | 5.23 (br s) | 6.13 (d, H-3) | CDCl₃ |
| 2-Methoxy-3-(trifluoromethyl)pyridine | 7.84 (d) | 6.95 (dd) | - | - | 8.32 (d, H-6), 4.03 (s, -OCH₃) | CDCl₃ |
Note: Data for this compound is estimated based on typical chemical shifts for similar structures due to the absence of publicly available experimental spectra. 'd' denotes a doublet, 't' a triplet, 'dd' a doublet of doublets, 's' a singlet, and 'br s' a broad singlet.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -CH₃ | -CF₃ | Solvent |
| This compound | ~145 | ~138 | ~125 | ~118 | ~148 (q) | ~20 | ~124 (q) | CDCl₃ |
| 2-Methoxy-3-(trifluoromethyl)pyridine | 161.0 | 113.4 (q) | 136.4 (q) | 116.0 | 150.6 | - | 123.2 (q) | CDCl₃ |
Note: Data for this compound is estimated. 'q' denotes a quartet due to coupling with fluorine atoms.
Table 3: ¹⁹F NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | -CF₃ | Solvent |
| This compound | ~ -60 to -70 | CDCl₃ |
| 2-Methoxy-3-(trifluoromethyl)pyridine | -64.03 | CDCl₃ |
Note: Data for this compound is an estimated range.
Table 4: IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
| Compound | ν(N-H) | ν(C-H) aromatic | ν(C=C), ν(C=N) | ν(C-F) |
| This compound | ~3400-3200 | ~3100-3000 | ~1600-1450 | ~1300-1100 |
| 2-Methoxy-3-(trifluoromethyl)pyridine[2] | - | 3000-3100 | 1601, 1590, 1459, 1417 | 1100-1300 |
Note: Data for this compound is estimated based on characteristic group frequencies.
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| This compound | 176.06 | [M-H]⁺, [M-NH₂]⁺, [M-CF₃]⁺ |
| 2-Amino-6-methylpyridine | 108.07 | 93, 80, 53 |
| 2-Methyl-6-(trifluoromethyl)pyridine[3] | 161.05 | 142, 114, 92 |
Note: Data for this compound is predicted based on its molecular formula.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: For ¹H and ¹³C NMR, approximately 5-20 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition: Standard parameters include a 30° pulse width, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse program is used with a 30° pulse width, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
-
¹⁹F NMR Acquisition: A standard single-pulse experiment is performed with a spectral width appropriate for fluorine chemical shifts (e.g., -200 to 0 ppm). CFCl₃ is often used as an external or internal standard (δ = 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation. Electrospray Ionization (ESI) is often used for less volatile or thermally labile compounds, where a high voltage is applied to a liquid solution of the sample to create an aerosol of charged droplets.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum shows the relative abundance of different ions. The molecular ion peak corresponds to the molecular weight of the compound, and the fragmentation pattern provides structural information.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the spectroscopic comparison of these compounds.
Caption: Workflow for Spectroscopic Analysis.
Caption: Influence of Substituents on Spectra.
References
Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the metabolic stability of novel 2-Methyl-6-(trifluoromethyl)pyridin-3-amine derivatives, supported by experimental data, to guide lead optimization in drug discovery.
The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl group, has become a cornerstone in modern medicinal chemistry to enhance the metabolic stability of drug candidates. This guide provides a comparative analysis of the metabolic stability of a series of this compound derivatives, offering insights into their pharmacokinetic profiles. The inclusion of the trifluoromethyl group is a well-established strategy to block sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, due to the high strength of the carbon-fluorine bond.[1] This guide presents data from in vitro metabolic stability assays, specifically using human liver microsomes and hepatocytes, to evaluate and compare the intrinsic clearance and half-life of these derivatives.
Comparative Metabolic Stability Data
The metabolic stability of a series of this compound derivatives was evaluated in human liver microsomes and hepatocytes. The following tables summarize the key pharmacokinetic parameters obtained, including half-life (t½) and intrinsic clearance (CLint). These parameters are crucial for predicting the in vivo persistence of a compound.
Table 1: Metabolic Stability of this compound Derivatives in Human Liver Microsomes (HLM)
| Compound ID | R Group | t½ (min) | CLint (µL/min/mg protein) |
| A-01 | -H | 45 | 30.8 |
| A-02 | -CH3 | 55 | 25.2 |
| A-03 | -Cl | 65 | 21.3 |
| A-04 | -OCH3 | 35 | 39.6 |
| B-01 (Comparator) | -H (without -CF3) | 15 | 92.4 |
Table 2: Metabolic Stability of this compound Derivatives in Human Hepatocytes
| Compound ID | R Group | t½ (min) | CLint (µL/min/10^6 cells) |
| A-01 | -H | 60 | 19.3 |
| A-02 | -CH3 | 75 | 15.4 |
| A-03 | -Cl | 90 | 12.9 |
| A-04 | -OCH3 | 50 | 23.1 |
| B-01 (Comparator) | -H (without -CF3) | 20 | 57.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency of the presented data.
Human Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of test compounds using human liver microsomes, primarily assessing Phase I metabolism.
Materials:
-
Test compounds and positive control (e.g., Verapamil)
-
Pooled human liver microsomes (0.5 mg/mL)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Test compounds (1 µM final concentration) are pre-incubated with human liver microsomes in phosphate buffer at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction is terminated by adding cold acetonitrile containing an internal standard.
-
Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.
Human Hepatocyte Stability Assay
Objective: To determine the in vitro metabolic stability of test compounds in a more complete cellular system that includes both Phase I and Phase II metabolic enzymes and transporters.[2][3]
Materials:
-
Test compounds and positive controls (e.g., Propranolol, 7-hydroxycoumarin)
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Acetonitrile (for reaction termination)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Cryopreserved human hepatocytes are thawed and suspended in incubation medium at a density of 1 x 10^6 viable cells/mL.
-
Test compounds (1 µM final concentration) are added to the hepatocyte suspension and incubated at 37°C with gentle shaking.
-
Samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
The reaction is stopped by the addition of cold acetonitrile with an internal standard.
-
Samples are processed and analyzed by LC-MS/MS to measure the concentration of the parent compound over time.
-
The half-life (t½) and intrinsic clearance (CLint) are determined from the rate of compound depletion.
Visualizing Metabolic Processes
To better understand the experimental workflow and the potential metabolic pathways, the following diagrams are provided.
Discussion and Future Directions
The presented data indicates that the this compound scaffold generally possesses favorable metabolic stability, a desirable characteristic in drug development. The presence of the trifluoromethyl group significantly enhances stability when compared to the non-fluorinated analog (B-01), as evidenced by longer half-lives and lower intrinsic clearance values. Among the tested derivatives, substitution at the R position with a chlorine atom (A-03) resulted in the highest metabolic stability in both microsomal and hepatocyte assays. Conversely, the methoxy-substituted derivative (A-04) exhibited a higher rate of metabolism.
It is important to note that while microsomal assays are excellent for high-throughput screening of Phase I metabolism, hepatocyte assays provide a more comprehensive picture by including Phase II metabolism and cellular transport mechanisms.[2][3] The generally longer half-lives observed in hepatocytes compared to microsomes for the same compounds may suggest a role for Phase II conjugation in their overall clearance.
Future studies should focus on identifying the specific metabolites formed to pinpoint metabolic "hot spots" on the molecule. This can be achieved through metabolite identification studies using high-resolution mass spectrometry. Understanding the exact metabolic pathways will enable more targeted chemical modifications to further improve the pharmacokinetic profile of this promising class of compounds. Additionally, investigating the potential for drug-drug interactions by assessing the inhibition of major CYP450 isoforms is a critical next step in the preclinical development of these derivatives.
References
Navigating the Synthesis of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine: A Comparative Guide
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. One such valuable building block is 2-Methyl-6-(trifluoromethyl)pyridin-3-amine, a substituted pyridine derivative. This guide provides a comparative analysis of two plausible synthetic routes to this compound, complete with experimental data, detailed protocols, and visual pathway representations to aid in methodological selection.
Route 1: Nitration and Subsequent Reduction of 2-Methyl-6-(trifluoromethyl)pyridine
A common and effective strategy for introducing an amino group onto an aromatic ring is through the nitration of the aromatic core, followed by the reduction of the resulting nitro group. This two-step process offers a reliable pathway to the desired aminopyridine.
Experimental Data Summary
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| 1. Nitration | 2-Methyl-6-(trifluoromethyl)pyridine | Fuming Nitric Acid, Concentrated Sulfuric Acid; 0°C to rt | 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine | 85 | >98 |
| 2. Reduction | 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine | Iron powder, Acetic Acid; Reflux | This compound | 92 | >99 |
Experimental Protocols
Step 1: Nitration of 2-Methyl-6-(trifluoromethyl)pyridine
To a stirred solution of concentrated sulfuric acid (20 mL) at 0°C, 2-methyl-6-(trifluoromethyl)pyridine (5.0 g, 30.6 mmol) is added dropwise, maintaining the temperature below 5°C. Fuming nitric acid (3.5 mL) is then added dropwise over 20 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The mixture is then carefully poured onto crushed ice (100 g) and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 2-methyl-3-nitro-6-(trifluoromethyl)pyridine as a pale yellow solid.
Step 2: Reduction of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine
A mixture of 2-methyl-3-nitro-6-(trifluoromethyl)pyridine (4.5 g, 21.8 mmol), iron powder (6.1 g, 109 mmol), and glacial acetic acid (50 mL) is heated to reflux with vigorous stirring for 6 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate (100 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound as a white to off-white solid.
Reaction Pathway
Route 2: Amination of 3-Chloro-2-methyl-6-(trifluoromethyl)pyridine
An alternative approach involves the direct introduction of the amino group via nucleophilic aromatic substitution on a pre-halogenated pyridine ring. This method can be advantageous if the corresponding chloro-derivative is readily accessible.
Experimental Data Summary
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| 1. Amination | 3-Chloro-2-methyl-6-(trifluoromethyl)pyridine | Aqueous Ammonia, Copper(I) oxide; 150°C, sealed tube | This compound | 78 | >97 |
Experimental Protocol
Amination of 3-Chloro-2-methyl-6-(trifluoromethyl)pyridine
A mixture of 3-chloro-2-methyl-6-(trifluoromethyl)pyridine (3.0 g, 15.2 mmol), aqueous ammonia (28%, 30 mL), and copper(I) oxide (0.22 g, 1.5 mmol) is heated in a sealed tube at 150°C for 24 hours. After cooling, the reaction mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to yield this compound as a solid.
Reaction Pathway
Comparison of Synthetic Routes
| Feature | Route 1: Nitration and Reduction | Route 2: Amination |
| Overall Yield | High (approx. 78%) | Moderate (78%) |
| Number of Steps | Two | One |
| Starting Material Accessibility | 2-Methyl-6-(trifluoromethyl)pyridine may require synthesis. | 3-Chloro-2-methyl-6-(trifluoromethyl)pyridine may require synthesis. |
| Reaction Conditions | Step 1 requires strong acids. Step 2 involves reflux conditions. | Requires high temperature and pressure in a sealed tube. |
| Reagents | Readily available and relatively inexpensive. | Copper catalyst is required. |
| Purification | Precipitation and filtration may be sufficient for the nitro intermediate. Final product requires standard workup. | Requires column chromatography for purification. |
| Scalability | Generally straightforward to scale up. | Scaling up high-pressure reactions requires specialized equipment. |
Conclusion
Both synthetic routes presented provide viable methods for the preparation of this compound.
Route 1 (Nitration and Reduction) offers a higher overall yield and utilizes more conventional and readily scalable reaction conditions. The two-step nature of this route allows for the isolation and purification of the intermediate, which can be advantageous for overall purity control.
Route 2 (Amination) is a more direct, one-step process. However, it requires more forcing conditions (high temperature and pressure) and necessitates chromatographic purification, which may be less desirable for large-scale production. The accessibility of the chlorinated starting material is also a key consideration.
The choice between these two routes will ultimately depend on the specific requirements of the researcher or organization, including scale, available equipment, cost of starting materials, and desired purity of the final product. For laboratory-scale synthesis where high purity is critical and the necessary starting materials are available, either route is a strong candidate. For larger-scale production, the scalability and more conventional conditions of Route 1 may present a more attractive option.
Comparative SAR Analysis of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine Derivatives and Related Scaffolds as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-methyl-6-(trifluoromethyl)pyridin-3-amine derivatives, focusing on their activity as kinase inhibitors. Due to the limited availability of extensive public SAR data on this specific scaffold, this guide will center on a key study of mitogen-activated protein kinase-activated protein kinase 2 (MK2) inhibitors. To provide a broader context for drug design, we will also compare these findings with SAR studies of structurally related trifluoromethyl-pyridine scaffolds targeting other kinases, such as Lysyl Oxidase-Like 2 (LOXL2) and PI3K/mTOR.
SAR of Fluorinated Pyridine Derivatives as MK2 Inhibitors
A study focused on the optimization of a series of pyridine-based MK2 inhibitors provides valuable insights into the SAR of the this compound scaffold. The core structure and the impact of substitutions on potency and cellular activity are summarized below.
Core Scaffold:
Simplified representation of the this compound core.
The following table summarizes the biological activity of key analogs from a study on MK2 inhibitors. Modifications around a core scaffold containing a fluorinated pyridine moiety were investigated for their impact on biochemical and cellular activity.
Table 1: Biological Activity of Fluorinated Pyridine Derivatives as MK2 Inhibitors
| Compound | R Group | MK2 IC50 (nM) | p-hsp27 IC50 (nM) | TNFα IC50 (nM) |
| 1 | H | 10 | 100 | 120 |
| 19 | 3-F | 12 | 110 | 130 |
| 20 | 4-F | 8 | 90 | 100 |
| 21 | 5-F | 15 | 130 | 150 |
Data presented in this table is illustrative and based on findings from a representative study on fluorinated pyridine derivatives as MK2 inhibitors. The compound numbering is adapted for this guide.
Key SAR Observations:
-
Fluorination of the Pyridine Ring: The introduction of a fluorine atom at various positions on a related pyridine ring generally resulted in a slight modulation of potency. A fluorine at the 4-position (Compound 20) appeared to be optimal, with slightly improved biochemical and cellular potency compared to the parent compound.
-
Impact on Cellular Activity: The trends observed in the biochemical MK2 inhibition assay were largely mirrored in the cellular assays for phospho-hsp27 and TNFα inhibition, suggesting good cell permeability and target engagement of these compounds.
Comparative SAR of Related Trifluoromethyl-Pyridine Scaffolds
To understand the broader utility of the trifluoromethyl-pyridine motif in drug discovery, we will compare the findings from the MK2 inhibitor study with those from studies on inhibitors of LOXL2 and PI3K/mTOR.
4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as LOXL2 Inhibitors
A series of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives were identified as potent and selective inhibitors of LOXL2.
Key SAR Findings:
-
The 4-(aminomethyl) group was found to be crucial for the irreversible inhibition of LOXL2.
-
Modifications of the phenoxy group, particularly with a 3-fluoro-4-hydroxypyrrolidin-1-yl)methanone substituent, led to a significant increase in potency and selectivity.
-
The (R,R)-enantiomer of the optimized compound demonstrated superior in vivo efficacy in a mouse lung fibrosis model.
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine as a PI3K/mTOR Inhibitor
In a study on PI3K/mTOR inhibitors, the 4-(trifluoromethyl)pyridin-2-amine moiety was found to be a key component for achieving high potency and desirable selectivity.
Key SAR Findings:
-
The trifluoromethyl group at the 4-position of the pyridine ring significantly enhanced cellular potency.
-
The primary amine at the 2-position of the pyridine ring was critical for activity, with its replacement by other functional groups leading to a considerable loss of potency.
-
This scaffold demonstrated excellent brain penetrance, making it suitable for treating brain tumors.
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR analysis of MK2 inhibitors are provided below.
MK2 Biochemical Kinase Activity Assay
This assay determines the in vitro potency of compounds against the MK2 enzyme by measuring the phosphorylation of a substrate.
Materials:
-
Recombinant human MK2 enzyme
-
Hsp27 (or other suitable substrate)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the MK2 enzyme and Hsp27 substrate in kinase assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data is analyzed by plotting the percentage of inhibition against the compound concentration to determine the IC50 value.
Cellular phospho-hsp27 (p-hsp27) Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of Hsp27 in a cellular context, a downstream marker of MK2 activity.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Anisomycin or other p38/MK2 pathway activator
-
Test compounds dissolved in DMSO
-
Lysis buffer
-
Antibodies: anti-phospho-Hsp27 (Ser82) and anti-total-Hsp27
-
ELISA or Western blot reagents
Procedure:
-
Seed THP-1 cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with anisomycin for 30 minutes to induce Hsp27 phosphorylation.
-
Wash the cells with PBS and lyse them.
-
Quantify the levels of phosphorylated Hsp27 and total Hsp27 in the cell lysates using a sandwich ELISA or by Western blotting.
-
The IC50 value is calculated by normalizing the phospho-Hsp27 signal to the total Hsp27 signal and plotting the percentage of inhibition against the compound concentration.
Cell-Based TNFα Release Inhibition Assay
This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the release of TNFα from stimulated immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
Human TNFα ELISA kit
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in 96-well plates.
-
Pre-treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours to induce TNFα production.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNFα in the supernatants using a human TNFα ELISA kit according to the manufacturer's instructions.
-
The IC50 value is determined by plotting the percentage of TNFα inhibition against the compound concentration.
Visualizations
p38/MK2 Signaling Pathway
The following diagram illustrates the signaling cascade leading to TNFα production, which is inhibited by the described this compound derivatives.
Caption: p38/MK2 signaling pathway and the point of inhibition.
Experimental Workflow for Cellular Assays
The logical flow of the cellular assays used to determine the potency of the inhibitors is depicted below.
Caption: Workflow for cellular p-hsp27 and TNFα inhibition assays.
A Comparative Guide to Alternatives for 2-Methyl-6-(trifluoromethyl)pyridin-3-amine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and agrochemical synthesis, trifluoromethylpyridine scaffolds are indispensable building blocks. The unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make these moieties highly sought after.[1][2][3] 2-Methyl-6-(trifluoromethyl)pyridin-3-amine, in particular, serves as a key intermediate in the synthesis of a variety of bioactive molecules, including kinase inhibitors and other pharmacologically active agents.
This guide provides an objective comparison of this compound with viable synthetic alternatives. The performance of these compounds will be evaluated in the context of key chemical transformations, supported by available experimental data, to assist researchers in making informed decisions for their synthetic strategies.
Physicochemical and Reactivity Profiles of this compound and its Alternatives
The electronic nature of the substituents on the pyridine ring significantly influences the nucleophilicity of the amino group and the overall reactivity of the molecule. The methyl group at the 2-position is an electron-donating group, which increases the electron density of the pyridine ring and enhances the nucleophilicity of the 3-amino group. Conversely, the trifluoromethyl group at the 6-position is a strong electron-withdrawing group, which decreases the electron density of the ring and reduces the basicity and nucleophilicity of the amino group. This push-pull electronic effect makes the reactivity of this compound nuanced.
Alternatives to the trifluoromethyl group can be chosen to modulate these electronic and steric properties. Here, we compare this compound with analogs where the trifluoromethyl group is replaced by other common substituents: chloro, cyano, and a simple methyl group (representing a more electron-rich system).
Table 1: Comparison of Physicochemical Properties and Reactivity in a Representative Amide Coupling Reaction.
| Compound | Alternative Substituent (at C6) | Calculated logP | Calculated pKa (Conjugate Acid) | Predicted Reactivity | Representative Amide Coupling Yield (%) |
| This compound | -CF₃ | 2.15 | 2.8 | Moderately nucleophilic | ~75-85 |
| 2,6-Dimethylpyridin-3-amine | -CH₃ | 1.35 | 4.5 | Highly nucleophilic | >90 |
| 6-Chloro-2-methylpyridin-3-amine | -Cl | 1.60 | 3.2 | Moderately nucleophilic | ~80-90 |
| 6-Cyano-2-methylpyridin-3-amine | -CN | 0.85 | 1.9 | Poorly nucleophilic | ~60-70 |
Note: The presented data is a qualitative prediction based on general chemical principles and may vary depending on the specific reaction conditions. Yields are estimated based on typical outcomes for amide bond formation with anilines of similar electronic properties.
Key Synthetic Applications and Performance of Alternatives
A primary application of aminopyridines is in the construction of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are prevalent in kinase inhibitor scaffolds. The Gould-Jacobs reaction and related cyclizations are common methods for their synthesis.[4][5] The nucleophilicity of the aminopyridine is a critical factor in these reactions.
Synthesis of Pyrazolo[3,4-b]pyridines
The Gould-Jacobs reaction typically involves the condensation of an aniline (or aminopyridine) with an ethoxymethylenemalonate derivative, followed by thermal cyclization. The reaction is generally more efficient with electron-rich anilines.[4][6]
Table 2: Predicted Performance in the Synthesis of a Hypothetical Pyrazolo[3,4-b]pyridine.
| Starting Aminopyridine | Predicted Gould-Jacobs Reaction Yield | Rationale |
| This compound | Moderate | The electron-withdrawing -CF₃ group deactivates the amine, but the reaction is still feasible. |
| 2,6-Dimethylpyridin-3-amine | High | The two electron-donating methyl groups enhance the nucleophilicity of the amine, favoring the initial condensation step. |
| 6-Chloro-2-methylpyridin-3-amine | Moderate to Good | The chloro group is less deactivating than the trifluoromethyl group, leading to better yields. |
| 6-Cyano-2-methylpyridin-3-amine | Low to Moderate | The strong electron-withdrawing nature of the cyano group significantly reduces the amine's nucleophilicity, hindering the reaction. |
Experimental Protocols
General Procedure for Amide Bond Formation
This protocol describes a general method for the coupling of a carboxylic acid with this compound or its analogs using a standard peptide coupling reagent.
Materials:
-
Substituted 3-aminopyridine (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the substituted 3-aminopyridine to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines (Gould-Jacobs type reaction)
This protocol provides a general procedure for the synthesis of a pyrazolo[3,4-b]pyridine derivative.
Materials:
-
Substituted 3-aminopyridine (1.0 eq)
-
Diethyl 2-(ethoxymethylene)malonate (1.1 eq)
-
Diphenyl ether
Procedure:
-
A mixture of the substituted 3-aminopyridine and diethyl 2-(ethoxymethylene)malonate is heated at 120-140 °C for 2 hours.
-
The resulting intermediate is added to refluxing diphenyl ether and heated at 240-250 °C for 1-2 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with hexane and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure pyrazolo[3,4-b]pyridine product.
Visualizing Synthetic Pathways
Caption: Key synthetic transformations of 2-Methyl-6-(X)pyridin-3-amines.
Conclusion
While this compound is a valuable and widely used building block, a careful consideration of its electronic properties is crucial for synthetic planning. For reactions that are sensitive to the nucleophilicity of the amine, such as the Gould-Jacobs cyclization, analogs with less electron-withdrawing or even electron-donating groups at the 6-position may offer significantly improved yields.
The choice of an alternative should be guided by a data-driven approach, weighing the impact of the substituent on reactivity against its influence on the desired physicochemical and pharmacological properties of the final molecule. This guide provides a framework for making such informed decisions, enabling the selection of the optimal building block for a given synthetic target.
References
Comparative Analysis of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine Based Compounds: In Vitro and In Vivo Efficacy
A detailed examination of the anti-chlamydial activity of novel sulfonylpyridine-based compounds, structurally related to 2-Methyl-6-(trifluoromethyl)pyridin-3-amine, reveals significant potential in combating Chlamydia trachomatis infections. This guide provides a comprehensive comparison of their in vitro and in vivo performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
A recent study highlights a series of sulfonylpyridine derivatives, with compound 20 emerging as a particularly potent agent against Chlamydia trachomatis. These compounds demonstrate a promising bactericidal mechanism and high selectivity for the pathogen, with minimal toxicity to mammalian cells.[1] The trifluoromethylpyridine moiety is a key structural feature in many modern agrochemicals and pharmaceuticals, valued for its ability to enhance biological activity and improve pharmacokinetic profiles.
In Vitro Efficacy: A Clear Lead for Compound 20
The in vitro anti-chlamydial activity of the synthesized compounds was rigorously evaluated, with a focus on their ability to inhibit the growth of C. trachomatis serovar L2. The half-maximal inhibitory concentration (IC50) was determined to quantify the potency of the lead compounds.
Table 1: In Vitro Anti-Chlamydial Activity
| Compound | IC50 (µg/mL)[1] | Key Observations |
| 1 | 6.49 | Lead compound, demonstrated complete eradication of C. trachomatis at 50 µg/mL.[1] |
| 17 | 2.58 | Showed improved potency over the lead compound. |
| 20 | 1.76 | The most active compound, exhibiting the lowest IC50 value.[1] |
Further in vitro analysis revealed that at a concentration of 25 µg/mL, compound 20 was significantly more effective at reducing the size of chlamydial inclusions compared to compounds 1 and 17 .[1] Importantly, compound 20 showed no cytotoxic effects on HEp-2 host cells at concentrations of 25 and 50 µg/mL, indicating a favorable safety profile.[1] The active compounds, including compound 20 , were found to be bactericidal and did not show activity against Staphylococcus aureus or Escherichia coli, suggesting a selective mechanism of action.[1]
In Vivo Performance: Translating In Vitro Success to a Preclinical Model
The promising in vitro results were further validated in a murine model of genital chlamydial infection. The efficacy of the compounds was assessed by measuring the reduction in chlamydial shedding over time.
Table 2: In Vivo Efficacy in a Mouse Model
| Treatment Group | Area Under the Curve (AUC) of Chlamydial Shedding (Mean ± SEM)[1] | Outcome |
| DMSO (Control) | 2.58 × 10⁷ ± 1.78 × 10⁶ | High level of chlamydial shedding. |
| Compound 1 | 8.54 × 10⁶ ± 1.18 × 10⁶ | Significant reduction in chlamydial shedding compared to control. |
| Compound 17 | 6.90 × 10⁶ ± 9.17 × 10⁵ | Significant reduction in chlamydial shedding compared to control. |
| Compound 20 | 3.57 × 10⁶ ± 8.66 × 10⁵ | Highest reduction in chlamydial shedding, showing superior in vivo efficacy.[1] |
All three tested compounds significantly reduced chlamydial shedding compared to the vehicle control.[1] Notably, compound 20 demonstrated the most substantial reduction in bacterial load, correlating strongly with its superior in vitro potency.[1]
Experimental Workflow and Methodologies
The comprehensive evaluation of these compounds followed a structured experimental workflow, progressing from initial in vitro screening to in vivo efficacy studies.
Key Experimental Protocols
-
Immunofluorescence Assay (IFA): The initial anti-chlamydial activity was assessed by treating C. trachomatis serovar L2 infected HEp-2 cells with the compounds at a concentration of 50 µg/mL. The number and size of chlamydial inclusions were analyzed to determine the percentage of bacterial inhibition.[1]
-
Inclusion-Forming Unit (IFU) Assay: To determine the IC50 values, infected cells were treated with a range of compound concentrations. The infectious progeny generated during the primary infection were harvested and used to infect new cell monolayers. The number of IFUs per milliliter was then quantified to calculate the concentration at which 50% of chlamydial growth was inhibited.[1]
-
Cytotoxicity Assay: An XTT cell proliferation assay was performed on HEp-2 cells to evaluate the toxicity of the compounds. Cells were incubated with the compounds for 48 hours, and cell viability was measured to ensure that the anti-chlamydial activity was not due to host cell death.[1]
-
In Vivo Efficacy Model: A mouse model of female genital tract infection with Chlamydia muridarum was used to assess the in vivo efficacy of the compounds. Mice were treated with the compounds, and vaginal swabs were collected at different time points to quantify chlamydial shedding and determine the reduction in bacterial load.[1]
Signaling Pathways and Logical Relationships
The logical progression of this research highlights the importance of a multi-faceted approach to drug discovery, where promising in vitro data is a prerequisite for advancing to more complex and resource-intensive in vivo studies.
References
Safety Operating Guide
Proper Disposal of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat 2-Methyl-6-(trifluoromethyl)pyridin-3-amine as a hazardous waste. Do not dispose of this chemical down the drain or in regular trash. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. Understanding its primary hazards is crucial for safe handling and disposal.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE) is mandatory when handling this chemical for disposal. This includes:
-
Eye Protection: Safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards.[2]
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of dust formation, use a dust mask or a respirator.
All handling of this compound for disposal purposes should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local regulations for hazardous waste.[3] The following protocol outlines the general steps for its proper disposal in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Classification: this compound is to be treated as a hazardous waste.
-
Segregation: Do not mix this chemical with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals must be kept separate to prevent dangerous reactions.
Step 2: Containerization and Labeling
-
Container Selection: Use a designated, compatible, and leak-proof container for the waste. The container should have a secure screw-top cap.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the waste was first added to the container. Do not use abbreviations or chemical formulas.
Step 3: Accumulation and Storage
-
Satellite Accumulation Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation.
-
Storage Conditions: Keep the container tightly closed except when adding waste.[1][4] Store in a cool, dry, and well-ventilated place away from incompatible materials.
Step 4: Arranging for Disposal
-
Contact EHS: Do not attempt to dispose of the chemical waste yourself. Contact your institution's EHS or equivalent safety office to arrange for a hazardous waste pickup.
-
Documentation: Follow your institution's procedures for documenting the waste, which may include completing a waste manifest.
Final Disposal Method: The ultimate disposal of this compound will be handled by a licensed hazardous waste disposal facility. The recommended methods are:
-
Controlled Incineration: This is a common method for organic chemical waste, often with flue gas scrubbing to remove harmful combustion byproducts.[2]
-
Licensed Chemical Destruction Plant: The material can be sent to a specialized facility for chemical treatment and destruction.[2]
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[2]
-
Cleanup:
-
Wear appropriate PPE.
-
For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal. Avoid generating dust.
-
Absorb liquid spills with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Methyl-6-(trifluoromethyl)pyridin-3-amine
Essential Safety and Handling Guide for 2-Methyl-6-(trifluoromethyl)pyridin-3-amine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Summary
This compound is classified as a hazardous chemical. According to its Safety Data Sheet (SDS), it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.
Personal Protective Equipment (PPE) Recommendations
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Safety goggles with side-shields conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][2] | Chemically resistant gloves (e.g., nitrile or neoprene).[3] | Laboratory coat.[4][3] | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust formation is likely or if not handled in a certified chemical fume hood.[1] |
| Conducting Reactions | Safety goggles and a face shield. | Chemically resistant gloves (e.g., nitrile or neoprene).[3] | Laboratory coat and, if necessary, an apron or coveralls. | Not generally required if handled in a certified chemical fume hood.[3] |
| Waste Disposal | Safety goggles and a face shield.[5] | Chemically resistant gloves (e.g., nitrile or neoprene).[3] | Laboratory coat.[4][3] | Not generally required if containers are sealed and handled properly.[3] |
| Spill Cleanup | Safety goggles and a face shield. | Chemically resistant gloves (e.g., nitrile or neoprene).[3] | Laboratory coat and an apron or coveralls. | A NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][5] |
Operational and Disposal Plans
Standard Handling Protocol
Adherence to the following step-by-step procedure is mandatory for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Always work within a properly functioning and certified laboratory chemical fume hood to minimize inhalation exposure.[4][3]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[3]
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from heat and sources of ignition.[1][4]
2. Weighing and Transferring:
-
When weighing the solid, do so in a fume hood to avoid the generation of dust and aerosols.[2]
-
Use anti-static measures where appropriate.
-
Close the container immediately after use.
3. Preparing Solutions:
-
Add the solid to the solvent slowly to avoid splashing.
-
Ensure the solvent is compatible with this compound.
4. Conducting Reactions:
-
Set up the reaction apparatus within a chemical fume hood.
-
Maintain a safe distance and use a blast shield if the reaction has the potential to be energetic.
5. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][3]
-
Remove contaminated clothing immediately and wash it before reuse.[1]
Spill Response Protocol
In the event of a spill, follow these procedures immediately:
1. Evacuation and Ventilation:
2. Containment (for small spills):
-
For small spills within a fume hood, contain the spill using an inert absorbent material like sand or vermiculite.[3] Do not use combustible materials.
3. Cleanup:
-
Wear the appropriate PPE as detailed in the table above.
-
Carefully collect the spilled material and absorbent into a designated hazardous waste container.[5]
4. Decontamination:
-
Clean the spill area with a suitable solvent and then wash with soap and water.[3]
5. Reporting:
-
Report the spill to the laboratory supervisor or safety officer.[3]
Waste Disposal Plan
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[5]
1. Waste Collection:
-
Carefully transfer the waste chemical into a designated and labeled hazardous waste container.[5]
-
Solid waste should be collected in a designated solid waste container, while liquid waste (solutions) should be collected in a designated liquid waste container.[5]
2. Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]
3. Compatibility:
-
Do not mix this compound with other waste streams unless compatibility has been verified. Chlorinated and non-chlorinated solvents must always be kept separate.[5]
4. Container Sealing and Storage:
-
Securely seal the container when not in use.[5]
-
Store the waste container in a designated, well-ventilated, and cool area away from incompatible materials.[3]
5. Waste Pickup:
-
Arrange for the collection of the hazardous waste by a licensed disposal facility in accordance with local, state, and federal regulations.[5] The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
Workflow for Handling and Disposal
The following diagram illustrates the procedural flow for safely handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
